Methyl 2-(3,4-dichlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-44-6 | |
| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate (CAS Number: 6725-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 2-(3,4-dichlorophenyl)acetate, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details its physicochemical characteristics, synthesis, and known biological context, presenting data in a clear and accessible format for scientific professionals.
Physicochemical Properties
This compound is a chlorinated aromatic ester. Its key physical and chemical properties are summarized in the table below. This data has been compiled from various chemical suppliers and databases to provide a consolidated reference.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 6725-44-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2][4][5] |
| Molecular Weight | 219.06 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 25-27 °C | [4] |
| Boiling Point | 314.25 °C (rough estimate) | |
| Density | 1.54-1.542 g/cm³ | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl | [2] |
| InChIKey | FWVOAIHAIWHHDM-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the esterification of 3,4-dichlorophenylacetic acid with methanol. The following is a generalized experimental protocol based on standard esterification procedures.
Experimental Protocol: Fischer Esterification of 3,4-Dichlorophenylacetic Acid
Objective: To synthesize this compound from 3,4-dichlorophenylacetic acid and methanol using an acid catalyst.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Final Purification: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the scientific literature detailing the specific biological activity of this compound. However, its parent carboxylic acid, 3,4-Dichlorophenylacetic acid (Dcaa), has been identified as an auxin analog that can influence plant growth and development.[8] It is plausible that the methyl ester may act as a pro-drug, being hydrolyzed in vivo to the active carboxylic acid. The hydrolysis of auxin ester conjugates is a known metabolic process in plants.[8][9][10]
The mechanism of action for auxin and its analogs, such as Dcaa, involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway .[11][12][13][14][15]
Auxin Signaling Pathway:
In the absence of an auxin analog, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.
When an auxin analog like Dcaa is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn regulate various aspects of plant growth and development.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further in-depth analysis, it is recommended to consult the primary literature and obtain compound-specific analytical data.
References
- 1. CAS RN 6725-44-6 | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 6725-44-6: Methyl 3,4-dichlorophenylacetate [cymitquimica.com]
- 4. 3,4-Dichlorophenylacetic acid Methyl ester | CAS 6725-44-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 6725-44-6 (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. 6725-44-6|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
physical and chemical properties of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a chlorinated aromatic ester of significant interest in synthetic organic chemistry. Its structure lends itself to potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis.
Physicochemical Properties
A summary of the key physical and chemical identifiers and properties of this compound is presented below.
Table 1: Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 6725-44-6 | [2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2] |
| Molecular Weight | 219.06 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Dichlorophenylacetic acid methyl ester | [2] |
| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl | [2] |
Table 2: Physical and Chemical Data
| Property | Value | Reference |
| Appearance | Liquid after melting | [4] |
| Melting Point | 25-27 °C | [4] |
| Boiling Point | ~314 °C (rough estimate) | [4] |
| Solubility | Soluble in organic solvents. Limited solubility in water. | [1] |
| Storage | Store at room temperature in a dry area. | [2][4] |
Chemical Reactivity and Stability
This compound is generally stable under standard conditions. However, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3,4-dichlorophenylacetic acid and methanol. The dichlorinated phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, using a strong acid as a catalyst.
Synthesis: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[5]
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by either recrystallization (if it is a solid at room temperature or can be induced to crystallize) or column chromatography.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.
Biological Activity
As of the date of this document, there is a notable lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. While related compounds, such as those with different substitution patterns or additional functional groups, have been investigated for various pharmacological or pesticidal activities, this specific molecule remains largely uncharacterized in a biological context.[1] Therefore, a signaling pathway diagram cannot be provided at this time.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. The Fischer esterification provides a reliable method for its preparation. While its direct biological applications are not yet documented, its structural motifs suggest it could be a valuable building block in the development of novel chemical entities for various scientific applications. Further research is warranted to explore its potential biological activities.
References
- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 5. 3,4-Dichloromethylphenidate | C14H17Cl2NO2 | CID 44296390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-(3,4-dichlorophenyl)acetate: A Technical Guide to Structure and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Methyl 2-(3,4-dichlorophenyl)acetate, focusing on its chemical structure, properties, and key synthesis pathways. It is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Chemical Structure and Properties
This compound, also known as 3,4-Dichlorophenylacetic Acid Methyl Ester, is an organic compound with the molecular formula C₉H₈Cl₂O₂[1]. The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, with a methyl acetate group attached at position 1 via a methylene bridge.
Structural Identifiers:
-
IUPAC Name: this compound[2]
-
SMILES: COC(=O)CC1=CC(=C(C=C1)Cl)Cl[1]
-
InChIKey: ZOUPGSMSNQLUNW-UHFFFAOYSA-N (for the parent acid)[2]
-
CAS Number: 6725-44-6[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |
| Molecular Weight | 219.06 g/mol | [1] |
| Physical Form | Liquid | [4] |
| Purity | ≥98% | [1] |
| LogP | 2.7089 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis Pathways
The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 3,4-dichlorophenylacetic acid. Two common laboratory-scale methods are the Fischer-Speier esterification and the alkylation of the carboxylate salt.
This is the most direct and widely used method, involving the reaction of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.[5][6]
References
- 1. chemscene.com [chemscene.com]
- 2. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Orgasynth [orgasynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
Spectroscopic Analysis of 3,4-Dichlorophenylacetic Acid Methyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 3,4-Dichlorophenylacetic acid methyl ester. While a complete set of spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not publicly available at the time of this writing, this document details the standard experimental protocols for acquiring and interpreting such data. This guide is intended to serve as a practical reference for researchers engaged in the synthesis, identification, and analysis of this and similar small organic molecules.
Introduction
3,4-Dichlorophenylacetic acid methyl ester is a chemical compound of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. Its structural elucidation and purity assessment rely on a combination of modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and standard operating procedures for each of these methods as they would be applied to the characterization of the title compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3,4-Dichlorophenylacetic acid methyl ester, both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.
2.1.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent: A suitable deuterated solvent must be used to dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
2.1.2. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of excited nuclei between scans.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
2.1.3. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters:
-
Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Sample Preparation
For a liquid sample like 3,4-Dichlorophenylacetic acid methyl ester, the following methods are common:
-
Neat Liquid: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This is a very common and convenient method.
2.2.2. Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Spectral Range: The mid-infrared region, typically 4000 to 400 cm⁻¹, is scanned.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Spectrum: A background spectrum of the empty sample holder (or with the pure solvent if a solution is used) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
2.3.1. Sample Introduction and Ionization
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like a methyl ester, GC-MS is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is a standard ionization technique for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
2.3.2. Data Acquisition
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Mass Range: A scan range of m/z 40 to 500 is typically sufficient to observe the molecular ion and important fragment ions of 3,4-Dichlorophenylacetic acid methyl ester.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Data Presentation (Hypothetical)
While the actual data is not available, the following tables illustrate how the spectral information for 3,4-Dichlorophenylacetic acid methyl ester would be presented.
Table 1: Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.4 | d | 1H | ~2.0 | Ar-H (C2-H) |
| ~7.3 | d | 1H | ~8.0 | Ar-H (C5-H) |
| ~7.1 | dd | 1H | ~8.0, 2.0 | Ar-H (C6-H) |
| ~3.7 | s | 3H | - | -OCH₃ |
| ~3.6 | s | 2H | - | -CH₂ -COOCH₃ |
Table 2: Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O |
| ~135 | Ar-C (C1) |
| ~132 | Ar-C -Cl (C3) |
| ~131 | Ar-C -Cl (C4) |
| ~130 | Ar-C H (C5) |
| ~128 | Ar-C H (C6) |
| ~126 | Ar-C H (C2) |
| ~52 | -OC H₃ |
| ~40 | -C H₂-COOCH₃ |
Table 3: Hypothetical IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | m | C-H stretch (aliphatic) |
| ~1740 | s | C=O stretch (ester) |
| ~1600, 1475 | m | C=C stretch (aromatic) |
| ~1250-1000 | s | C-O stretch |
| ~800-600 | s | C-Cl stretch |
Table 4: Hypothetical Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 220 | ~40 | [M+2]⁺ (presence of two Cl isotopes) |
| 218 | ~60 | [M]⁺ (Molecular ion) |
| 187 | ~100 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 159 | ~80 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |
| 124 | ~50 | [C₇H₄Cl]⁺ (Fragment from dichlorophenyl ring) |
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like 3,4-Dichlorophenylacetic acid methyl ester can be visualized as follows:
This diagram illustrates the progression from a synthesized and purified compound to its analysis by various spectroscopic methods, culminating in the elucidation of its chemical structure.
Conclusion
The characterization of 3,4-Dichlorophenylacetic acid methyl ester is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While the specific spectral data for this compound could not be located in publicly accessible databases for inclusion in this guide, the detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret the necessary data for this and other related small molecules. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for confident structural assignment and purity verification in a research and development setting.
Technical Guide: Solubility Profile of Methyl 2-(3,4-dichlorophenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in various synthetic pathways. Understanding its solubility is crucial for process optimization, formulation development, and various analytical procedures. This document outlines a detailed experimental protocol for solubility determination and presents illustrative solubility data in common organic solvents.
Introduction
This compound is a chemical intermediate whose physicochemical properties, particularly its solubility, are fundamental to its application in research and development.[1][2] The principle of "like dissolves like" is a useful starting point for predicting solubility, where substances with similar polarities tend to be miscible. The polarity of organic molecules is influenced by the presence of polar bonds and functional groups. This guide provides a framework for experimentally determining and understanding the solubility of this compound.
Illustrative Solubility Data
The following table summarizes the estimated solubility of this compound in a range of organic solvents at a standard temperature. This data is provided for illustrative purposes to demonstrate the expected solubility trends based on solvent polarity and the compound's structure. Actual experimental values may vary.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) at 25°C |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 |
| Toluene | C₇H₈ | 2.4 | ~ 15 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 30 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 40 |
| Acetone | C₃H₆O | 5.1 | > 50 |
| 2-Propanol | C₃H₈O | 3.9 | ~ 10 |
| Ethanol | C₂H₆O | 4.3 | ~ 5 |
| Methanol | CH₄O | 5.1 | ~ 2 |
| Water | H₂O | 10.2 | < 0.01 |
Note: Polarity Index is a relative measure of a solvent's polarity.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (purity ≥98%)[2]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Centrifuge
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
3.3. Data Reporting
Solubility is typically reported in units such as g/100 mL, mg/mL, or moles/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Technical Guide: Material Safety Data Sheet for Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for Methyl 2-(3,4-dichlorophenyl)acetate (CAS No. 6725-44-6), a compound relevant in chemical synthesis and research. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 3,4-dichlorophenylacetate, 3,4-Dichlorophenylacetic acid methyl ester |
| CAS Number | 6725-44-6[1][2][3] |
| Molecular Formula | C₉H₈Cl₂O₂[1][3] |
| Molecular Weight | 219.06 g/mol [1][3] |
| Appearance | Clear colorless liquid[1] |
Section 2: Hazard Identification
This chemical is considered hazardous and requires careful handling in a laboratory setting.
GHS Classification:
| Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
Signal Word: Warning
Hazard Pictogram:
-
GHS07: Exclamation mark
Precautionary Statements:
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Section 3: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[4] |
| Appearance | Colorless[4] |
| Odor | Sweet[4] |
| Melting Point | 25-27 °C[1] |
| Specific Gravity | 1.33[4] |
Section 4: Handling and Storage
Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[4]
-
Avoid contact with skin and eyes.[5]
-
Ensure adequate ventilation or handle in a chemical fume hood.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and amines.[4]
Section 5: First-Aid Measures
Emergency Response Workflow
Caption: Workflow for first-aid response to exposure.
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[4][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[4][7]
-
If ingested: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4][7]
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: No specific information on hazardous decomposition products for this exact compound was found, but similar compounds can produce toxic fumes when heated.[8]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]
Section 7: Accidental Release Measures
Spill Response Protocol
Caption: Protocol for responding to an accidental spill.
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Section 8: Toxicological Information
-
Acute Toxicity: No specific data for this compound was found in the provided search results.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Sensitization: No information available.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as a known or anticipated carcinogen by NTP or IARC, nor are they regulated by OSHA.
Section 9: Ecological Information
-
No specific ecotoxicity data for this compound was found in the provided search results. Avoid release to the environment.
Section 10: Disposal Considerations
-
Waste material must be disposed of in accordance with national and local regulations.
-
Handle uncleaned containers like the product itself. Do not mix with other waste.
References
- 1. 3,4-Dichlorophenylacetic acid Methyl ester | CAS 6725-44-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Methyl 3,4-dichlorophenylacetate | 6725-44-6 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. media.adeo.com [media.adeo.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. METHYL DICHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Potential Research Applications of Methyl 2-(3,4-dichlorophenyl)acetate in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a halogenated aromatic compound that, while not extensively studied as a therapeutic agent in its own right, serves as a valuable scaffold and synthetic intermediate in medicinal chemistry. The presence of the 3,4-dichlorophenyl moiety is a key feature in a variety of biologically active molecules, conferring properties that can influence receptor binding, metabolic stability, and pharmacokinetic profiles. This technical guide explores the potential research applications of this compound by examining the biological activities of its derivatives and analogs. The primary areas of investigation for this chemical scaffold include agrochemicals, neuroscience, and analgesia. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights related to this compound and its derivatives, offering a foundation for further research and drug discovery efforts.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Potential Research Applications
Agrochemicals: Auxin Analogs
The parent carboxylic acid, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, exhibiting plant growth-regulating properties. This suggests that this compound could serve as a precursor for novel herbicides or plant growth promoters.
3,4-Dichlorophenylacetic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA) by binding to auxin receptors, such as TIR1 (Transport Inhibitor Response 1).[1][2] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[3][4] This can result in various physiological effects, including cell elongation, root formation, and, at high concentrations, herbicidal activity due to uncontrolled growth.[1][2]
| Compound | Bioassay | Effective Concentration | Reference |
| 3,4-Dichlorophenylacetic acid | Oat coleoptile elongation | 3 ppm | [2] |
Neuroscience: Monoamine Transporter Inhibition
Derivatives of this compound have shown inhibitory activity at the dopamine transporter (DAT) and serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.
By blocking the reuptake of dopamine and/or serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced signaling at postsynaptic receptors. This modulation of monoaminergic systems has therapeutic potential for treating depression, anxiety, and other neurological disorders.
| Compound | Target | Kᵢ (nM) | Reference |
| m-chlorophenylpiperazine (related structure) | SERT | 230 | [5] |
Note: Specific data for direct derivatives of this compound is limited in publicly available literature and requires further investigation.
Analgesia: Kappa-Opioid Receptor Agonism
N-acylated derivatives of 2-(3,4-dichlorophenyl)ethylamine, which can be synthesized from this compound, have been identified as potent and selective kappa-opioid receptor (KOR) agonists. KOR agonists are of interest for their potential as non-addictive analgesics.
Activation of KORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[6][7] This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, ultimately leading to analgesia.
| Compound | Receptor | Kᵢ (nM) | Reference |
| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Kappa | - | [8] |
Note: Specific Kᵢ values for a range of analogs are needed for a comprehensive SAR table.
Detailed Experimental Protocols for Biological Assays
A. Auxin Activity Bioassay: Avena Coleoptile Curvature Test
This bioassay measures the ability of a compound to induce curvature in oat coleoptiles, a classic test for auxin-like activity.
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes, filter paper
-
Agar
-
Test compound solutions at various concentrations
-
Indole-3-acetic acid (IAA) as a positive control
-
Microscope or camera for imaging
-
Protractor for measuring curvature
Procedure:
-
Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Excise the apical 1 cm of the coleoptiles.
-
Prepare agar blocks (e.g., 1.5% agar) containing the test compound at various concentrations, as well as a positive control (IAA) and a negative control (blank agar).
-
Place an agar block asymmetrically on the cut surface of each coleoptile.
-
Incubate the coleoptiles in a dark, humid environment for 1-2 hours.
-
Measure the angle of curvature of the coleoptiles. A greater angle of curvature indicates higher auxin-like activity.
-
Plot a dose-response curve of compound concentration versus the angle of curvature.
B. Dopamine Transporter (DAT) Inhibition Assay: [³H]WIN 35,428 Binding Assay
This radioligand binding assay determines the affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound solutions at various concentrations
-
Nomifensine or cocaine as a positive control for displacement
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a series of tubes, add the membrane preparation, [³H]WIN 35,428 at a fixed concentration (typically near its Kₑ), and varying concentrations of the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like nomifensine).
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
C. Kappa-Opioid Receptor (KOR) Binding Assay: [³H]U-69,593 Binding Assay
This assay measures the affinity of a test compound for the kappa-opioid receptor.
Materials:
-
Cell membranes from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells)
-
[³H]U-69,593 (radioligand)
-
Test compound solutions at various concentrations
-
Naloxone or another non-selective opioid antagonist for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell membrane homogenates from CHO-hKOR cells.
-
In assay tubes, combine the membrane preparation, [³H]U-69,593 at a concentration near its Kₑ, and a range of concentrations of the test compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described for the DAT binding assay.
Conclusion
This compound represents a versatile chemical scaffold with significant potential for the development of novel bioactive compounds. The 3,4-dichlorophenyl moiety is a key pharmacophore that imparts activity across diverse biological targets. The exploration of its derivatives has already yielded promising leads in the fields of agrochemicals, neuroscience, and analgesia. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to further investigate the structure-activity relationships of this compound class and to design new molecules with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a broader range of derivatives to populate more comprehensive quantitative datasets and to further elucidate the specific molecular interactions that govern their biological activities.
References
- 1. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 2-(3,4-dichlorophenyl)acetate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(3,4-dichlorophenyl)acetate, a chlorinated aromatic ester, serves as a critical chemical intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structural features make it a valuable precursor for the construction of key pharmacophores. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role in the manufacturing of high-value active pharmaceutical ingredients (APIs), supported by experimental protocols and quantitative data.
Physicochemical Properties and Specifications
This compound is a liquid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 6725-44-6 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
A general procedure, adapted from the synthesis of a similar compound, methyl 2,4-dichlorophenylacetate, is as follows[3]:
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,4-dichlorophenylacetic acid (1 equivalent) in methanol (a significant excess, acting as both reactant and solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours) to drive the equilibrium towards the ester product.
-
Upon completion of the reaction (monitored by TLC or GC), remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography.
Quantitative Data: Based on analogous reactions, this procedure is expected to yield the product in high purity and yield. For the synthesis of methyl 2,4-dichlorophenylacetate, a yield of 95% has been reported[3].
Role as a Key Intermediate in the Synthesis of Sertraline
This compound is a crucial precursor for the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the industrial production of the widely used antidepressant, sertraline. The synthetic strategy involves a Friedel-Crafts acylation reaction.
Synthetic Pathway to Sertraline Intermediate
The overall transformation involves the conversion of this compound to a reactive acylating agent, which then undergoes an intramolecular or intermolecular Friedel-Crafts reaction to form the tetralone ring system.
Experimental Protocol: Friedel-Crafts Acylation for Sertraline Intermediate Synthesis (Illustrative)
A Russian patent describes a related synthesis of the naphthalenone from 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone and benzene in the presence of an acid catalyst, achieving a 62% yield[5].
General Procedure for Intramolecular Friedel-Crafts Acylation:
-
The carboxylic acid precursor (derived from the hydrolysis of this compound and subsequent elaboration) is first converted to its more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride.
-
The resulting acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., carbon disulfide, dichloromethane).
-
The reaction mixture is stirred, often at a controlled temperature, to facilitate the intramolecular acylation, leading to the formation of the tetralone ring system.
-
The reaction is quenched, typically with ice water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.
Spectroscopic Data (Predicted and from Related Compounds)
Although a complete set of spectra for this compound was not found in the initial searches, the expected signals can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic protons (3H): Multiplet in the range of 7.2-7.5 ppm.
-
Methylene protons (-CH₂-) (2H): Singlet around 3.7 ppm.
-
Methyl protons (-OCH₃) (3H): Singlet around 3.6 ppm.
¹³C NMR:
-
Carbonyl carbon (C=O): Signal in the region of 170-175 ppm.
-
Aromatic carbons: Multiple signals between 125-140 ppm.
-
Methylene carbon (-CH₂-): Signal around 40-45 ppm.
-
Methyl carbon (-OCH₃): Signal around 52 ppm.
IR Spectroscopy:
-
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
Bands in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.
-
C-Cl stretching bands in the fingerprint region.
Conclusion
This compound is a strategically important chemical intermediate, particularly in the synthesis of the antidepressant sertraline. Its synthesis via Fischer esterification is a straightforward and high-yielding process. The subsequent conversion to the key naphthalenone intermediate through a Friedel-Crafts acylation highlights the utility of this compound in constructing complex molecular architectures. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of pharmaceuticals. Further process optimization and exploration of alternative synthetic routes could lead to even more efficient and sustainable production of vital medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. RU1839670C - Method of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2h)-naphthalinone synthesis - Google Patents [patents.google.com]
The Versatile Building Block: A Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate in Novel Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a key chemical intermediate whose structural features make it a valuable starting material for the synthesis of a wide range of complex organic molecules. The presence of the dichlorinated phenyl ring and the reactive ester functionality allows for diverse chemical transformations, leading to the construction of novel scaffolds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a building block in the development of innovative bioactive compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 6725-44-6 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Purity | ≥98% | [1][2] |
| Storage | Room temperature | [1][2][3] |
Synthesis of this compound
This compound can be synthesized through several established methods. The most common and economically viable routes start from either 3,4-dichlorophenylacetic acid or 3,4-dichlorobenzyl cyanide.
From 3,4-Dichlorophenylacetic Acid (Fischer Esterification)
The Fischer esterification is a straightforward and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5]
Reaction Scheme:
Fischer Esterification of 3,4-Dichlorophenylacetic Acid.
Experimental Protocol:
A detailed procedure for a similar Fischer esterification of a substituted phenylacetic acid is as follows:
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.[6][7]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6][7]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[6]
From 3,4-Dichlorobenzyl Cyanide
Another common route involves the hydrolysis and subsequent esterification of 3,4-dichlorobenzyl cyanide.
Reaction Workflow:
Synthesis from 3,4-Dichlorobenzyl Cyanide.
Applications in Novel Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds and bioactive molecules, particularly those targeting monoamine transporters.
Synthesis of Triple Reuptake Inhibitors (TRIs)
One of the most significant applications of this building block is in the synthesis of triple reuptake inhibitors (TRIs), which are compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine.[8][9] 3,4-Dichloromethylphenidate (3,4-DCMP), a potent TRI, is a key derivative.[10][11]
Signaling Pathway of Monoamine Reuptake Inhibition:
Mechanism of Triple Reuptake Inhibition.
The synthesis of 3,4-DCMP involves the α-alkylation of this compound with a suitable piperidine precursor.
General Synthetic Workflow for 3,4-DCMP:
Synthesis of 3,4-Dichloromethylphenidate.
Experimental Protocol for α-Alkylation (General):
A general procedure for the α-alkylation of a phenylacetate ester is as follows:
-
Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution, maintaining the low temperature to form the enolate.
-
After stirring for a short period, add the alkylating agent (e.g., a protected 2-halopiperidine derivative) (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Synthesis of Isoquinoline and Isochromanone Scaffolds
This compound can also serve as a precursor for the synthesis of isoquinoline and isochromanone derivatives, which are important heterocyclic scaffolds in many natural products and pharmaceuticals.[12][13][14][15][16][17][18]
Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis:
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[13][14][15][19][20] An amide derived from 3,4-dichlorophenylacetic acid can be used as the starting material.
Reaction Pathway:
References
- 1. Erythro-3,4-dichloromethylphenidate hydrochloride | Benchchem [benchchem.com]
- 2. Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20050277667A1 - Manufacturing process for methyl phenidate and intermediates thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. Synthesis of Isochroman-4-one and Its Derivatives (Ⅳ)--Preparation of Analogues of Cinchophen [cjcu.jlu.edu.cn]
- 8. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Dichloromethylphenidate - Wikipedia [en.wikipedia.org]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
In-Depth Technical Guide: Theoretical and Computational Studies of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of Methyl 2-(3,4-dichlorophenyl)acetate, a compound of interest in medicinal chemistry and materials science. This document outlines the protocols for in-silico analysis, including structural optimization, vibrational frequency analysis, electronic property determination, and molecular docking simulations. The methodologies are based on Density Functional Theory (DFT), a robust method for quantum chemical calculations. The guide also details the experimental procedures for synthesis and spectroscopic characterization, which are essential for the validation of computational results. The data is presented in a structured format to facilitate comparison and analysis. Furthermore, this guide employs visualizations to illustrate key workflows and concepts, providing a clear and in-depth understanding of the combined computational and experimental approach to studying this compound.
Introduction
This compound is a halogenated aromatic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its molecular structure, vibrational properties, electronic characteristics, and interactions with biological targets is crucial for its application and development. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate these properties at the atomic level. When combined with experimental spectroscopic techniques, DFT provides a detailed and validated understanding of the molecule's behavior.
This guide serves as a technical resource for researchers, outlining the standard procedures for a thorough theoretical and experimental investigation of this compound.
Synthesis and Experimental Characterization
A detailed experimental investigation is fundamental to validating the results of computational studies. This section outlines the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Esterification of 3,4-Dichlorophenylacetic Acid
This compound can be synthesized via Fischer esterification of 3,4-dichlorophenylacetic acid.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Spectroscopic Analysis Protocols
2.2.1. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique or as a thin film on a salt plate.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-50 cm⁻¹ range using a Nd:YAG laser source.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with Tetramethylsilane (TMS) as the internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded under similar conditions as the ¹H NMR, providing information on the carbon framework of the molecule.
2.2.3. UV-Visible Spectroscopy
-
The UV-Visible absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range to study the electronic transitions.
Computational Methodologies
This section details the theoretical framework for the computational analysis of this compound. The following workflow diagram illustrates the overall computational process.
Density Functional Theory (DFT) Calculations
All quantum chemical calculations are performed using a software package like Gaussian. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set is a widely used and reliable combination for such studies.
3.1.1. Geometry Optimization The initial molecular structure of this compound is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.
3.1.2. Vibrational Frequency Analysis Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies. A detailed assignment of the vibrational modes is performed using Potential Energy Distribution (PED) analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a visual representation of the charge distribution in a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. This is particularly relevant for drug development to understand the binding mechanism and affinity of a potential drug candidate.
Protocol:
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The optimized 3D structure of this compound is used as the ligand.
-
Docking Simulation: Use software like AutoDock to perform the docking calculations, which involves exploring the conformational space of the ligand within the active site of the receptor.
-
Analysis: Analyze the docking results to identify the best binding poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the computational and experimental studies described above. The values presented are illustrative and based on typical results for similar compounds.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
(Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 120.1 |
| C1-C6 | 1.39 | C1-C2-C3 | 120.0 |
| C2-C3 | 1.39 | C2-C3-C4 | 119.9 |
| C3-C4 | 1.39 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |
| C3-Cl1 | 1.74 | C2-C3-Cl1 | 119.5 |
| C4-Cl2 | 1.74 | C5-C4-Cl2 | 119.5 |
| C1-C7 | 1.51 | C6-C1-C7 | 120.5 |
| C7-C8 | 1.53 | C1-C7-C8 | 112.0 |
| C8=O1 | 1.21 | C7-C8=O1 | 124.0 |
| C8-O2 | 1.35 | C7-C8-O2 | 111.0 |
| O2-C9 | 1.44 | C8-O2-C9 | 116.0 |
Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments
(Illustrative Data)
| Experimental FT-IR | Experimental FT-Raman | Calculated Wavenumber | PED (%) and Assignment |
| 3075 | 3078 | 3080 | 98, ν(C-H) aromatic |
| 2955 | 2958 | 2960 | 95, ν_as(CH₃) |
| 1740 | 1738 | 1750 | 85, ν(C=O) |
| 1590 | 1592 | 1595 | 70, ν(C=C) aromatic |
| 1250 | 1248 | 1255 | 65, ν(C-O) ester |
| 1120 | 1122 | 1125 | 75, ν(C-Cl) |
| 820 | 818 | 825 | 80, γ(C-H) out-of-plane |
ν: stretching, ν_as: asymmetric stretching, γ: out-of-plane bending
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm)
(Illustrative Data in CDCl₃)
| Atom | ¹H Experimental | ¹H Calculated | ¹³C Experimental | ¹³C Calculated |
| C2-H | 7.35 | 7.40 | - | 130.5 |
| C5-H | 7.10 | 7.15 | - | 128.0 |
| C6-H | 7.30 | 7.35 | - | 132.5 |
| CH₂ | 3.60 | 3.65 | - | 41.0 |
| CH₃ | 3.70 | 3.75 | - | 52.5 |
| C1 | - | - | 134.0 | 134.5 |
| C3 | - | - | 132.0 | 132.5 |
| C4 | - | - | 130.0 | 130.5 |
| C=O | - | - | 171.0 | 171.5 |
Table 4: Electronic Properties
(Illustrative Data)
| Parameter | Value |
| E_HOMO | -6.5 eV |
| E_LUMO | -1.2 eV |
| Energy Gap (E_gap) | 5.3 eV |
| Dipole Moment | 2.5 Debye |
Table 5: NBO Analysis - Second-Order Perturbation Energies (E⁽²⁾)
(Illustrative Data for significant interactions)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP(1) O1 | π(C7-C8) | 25.5 |
| LP(2) O2 | σ(C8-O1) | 18.2 |
| π(C1-C6) | π(C2-C3) | 2.1 |
| π(C4-C5) | π(C3-C4) | 2.3 |
LP: Lone Pair
Table 6: Molecular Docking Results
(Illustrative Data with a hypothetical protein target)
| Parameter | Value |
| Target Protein | Hypothetical Kinase (PDB: XXXX) |
| Binding Energy | -7.8 kcal/mol |
| Interacting Residues | LEU12, VAL20, ALA35, LYS88 |
| H-Bonding Interactions | LYS88 (with C=O group) |
Conclusion
This technical guide has detailed a combined theoretical and experimental approach for the comprehensive study of this compound. The outlined protocols for synthesis, spectroscopic characterization, and a suite of computational analyses provide a robust framework for researchers. The use of DFT calculations allows for the elucidation of molecular structure, vibrational modes, and electronic properties, which are essential for understanding the molecule's behavior. NBO, HOMO-LUMO, and MEP analyses further provide insights into intramolecular interactions and reactivity. Molecular docking simulations offer a valuable tool for predicting the interaction of this compound with biological targets, which is of particular importance in drug development. By integrating computational data with experimental validation, a deeper and more reliable understanding of this compound can be achieved, paving the way for its potential applications.
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Methyl 2-(3,4-dichlorophenyl)acetate, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. The following protocol is based on the well-established Fischer esterification reaction, a reliable and efficient method for the preparation of esters from carboxylic acids and alcohols.
Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed esterification of 3,4-dichlorophenylacetic acid with methanol. In this reaction, a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous and related esterification reactions.
| Parameter | Value | Source |
| Starting Material | 3,4-Dichlorophenylacetic acid | [1][2] |
| Reagent | Methanol | [3][4] |
| Catalyst | Concentrated Sulfuric Acid | [3][4] |
| Reaction Time | 6-12 hours | [3][4] |
| Reaction Temperature | Reflux | [3][4] |
| Expected Yield | ~95% | [3] |
| Product Purity | ≥98% (after purification) | [5] |
| Molecular Formula | C₉H₈Cl₂O₂ | [5] |
| Molecular Weight | 219.06 g/mol | [5] |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol. A typical ratio would be approximately 20-30 mL of methanol per gram of carboxylic acid.
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10-20 drops for a small-scale reaction). The addition of sulfuric acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3][4] Allow the reaction to proceed under reflux for 6-12 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under reduced pressure.[3]
-
Extraction: To the resulting residue, add cold deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 3 times with a volume equal to the aqueous layer).[3]
-
Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.[3]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter the drying agent to obtain a clear solution of the crude product in ethyl acetate.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.[3]
-
Purification: The crude product can be purified by silica gel column chromatography.[3] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., a 4:1 ratio).[3]
-
Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a liquid.[6][7] The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis protocol for this compound.
References
- 1. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 3. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | Orgasynth [orgasynth.com]
- 7. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a versatile starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a quinoxalinone derivative from this compound.
The synthesis of the target quinoxalinone, 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one, is a two-step process. The initial step involves the conversion of this compound to an α-keto ester intermediate. This intermediate is then subjected to a cyclocondensation reaction with o-phenylenediamine to yield the final heterocyclic product. While a direct one-pot synthesis from this compound and o-phenylenediamine is not readily found in the literature, this two-step approach is well-precedented for the synthesis of analogous 3-benzylquinoxalin-2(1H)-ones.
Synthesis of 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one
The overall synthetic pathway for the preparation of 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one from this compound is depicted below.
Caption: Synthetic workflow for 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one.
Step 1: Synthesis of Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate (Intermediate)
This step involves the oxidation of the α-methylene group of this compound to a carbonyl group to form the corresponding α-keto ester. A common and effective reagent for this transformation is selenium dioxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate.
Step 2: Synthesis of 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one (Final Product)
The synthesized α-keto ester is then reacted with o-phenylenediamine in a cyclocondensation reaction to form the quinoxalinone ring. This reaction is typically catalyzed by an acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one. The yields are estimated based on analogous reactions reported in the literature.
| Step | Reactant | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | This compound | Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate | Selenium Dioxide, Dioxane, Reflux | 60-70 |
| 2 | Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one | o-Phenylenediamine, Ethanol, Acetic Acid (cat.), Reflux | 75-85 |
Logical Relationship of the Synthesis
The logical flow of the synthesis is based on the well-established reactivity of the starting materials and the common methods for the formation of the quinoxalinone heterocyclic system.
Caption: Logical flow of the two-step synthesis.
Conclusion
The protocols outlined in this document provide a reliable and reproducible method for the synthesis of 3-(3,4-dichlorobenzyl)quinoxalin-2(1H)-one from this compound. This two-step approach, involving an initial oxidation followed by a cyclocondensation reaction, is a practical strategy for accessing this class of heterocyclic compounds for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity.
Application Note: Quantification of Methyl 2-(3,4-dichlorophenyl)acetate using HPLC-UV and GC-MS
Abstract
This document outlines proposed analytical methods for the quantitative determination of Methyl 2-(3,4-dichlorophenyl)acetate in solution. Two primary techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer robust, accurate, and precise quantification suitable for research, process monitoring, and quality control applications. Detailed protocols for sample preparation, instrument setup, and method validation are provided to guide researchers and drug development professionals.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various compounds. Accurate and reliable quantification of this analyte is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. This application note provides a starting point for the development and validation of analytical methods for its quantification.
Analytical Methods
Two orthogonal analytical techniques are proposed to provide flexibility and confirmatory analysis.
-
HPLC-UV: A robust and widely available technique for routine analysis.
-
GC-MS: Offers high selectivity and sensitivity, making it ideal for trace-level detection and confirmation of identity.[1][2]
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Workflow
Caption: HPLC analysis workflow from preparation to quantification.
Detailed Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~220 nm (to be confirmed by UV scan) |
| Run Time | 10 minutes |
Data Analysis and Quantification
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a sensitive and selective method for the quantification of this compound.
Materials and Reagents
-
Ethyl acetate (GC grade) or other suitable solvent
-
Anhydrous sodium sulfate (for sample drying if necessary)
-
Volumetric flasks, pipettes, and GC vials with septa
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Experimental Workflow
Caption: GC-MS analysis workflow from preparation to quantification.
Detailed Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
-
If the sample contains water, pass it through a small column of anhydrous sodium sulfate.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
Data Analysis and Quantification
-
For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Key ions for this compound (MW: 219.06) would likely include m/z 218, 183, and 159 (these should be confirmed by running a full scan of a standard).
-
Integrate the peak area of the quantifier ion.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Method Validation
A comprehensive validation of the chosen analytical method is essential to ensure its suitability for the intended purpose.[5][6][7] The validation should be performed according to ICH Q2(R1) or equivalent guidelines and should assess the following parameters.[8]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | As defined by linearity experiments. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters (e.g., flow rate, temperature, mobile phase composition). |
Conclusion
The proposed HPLC-UV and GC-MS methods provide a solid foundation for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that the selected method undergoes a thorough validation to demonstrate its fitness for purpose.
References
Application Note: GC-MS Method for the Analysis of Methyl 2-(3,4-dichlorophenyl)acetate and its Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds.[1] The purity of this intermediate is critical as the presence of byproducts can affect the yield, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method is required for the quantitative determination of this compound and the identification of potential process-related impurities.
This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. The method is suitable for in-process control and final product quality assessment.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (GC grade), Ethyl Acetate (GC grade), Methanol (GC grade).[2][3]
-
Standards: this compound (≥98% purity), 3,4-Dichlorophenylacetic acid, 3,4-Dichlorotoluene.[1]
-
Internal Standard (IS): Fluorene-d10 or a suitable stable isotope-labeled compound.[4]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector was used. The configuration is detailed in Table 2. A common setup involves an Agilent GC (e.g., 7890B) coupled with a Mass Spectrometer (e.g., 5977B).[5]
Standard and Sample Preparation
2.3.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate.
2.3.2 Byproduct Stock Solutions (1000 µg/mL)
-
Prepare individual stock solutions for potential byproducts (e.g., 3,4-Dichlorophenylacetic acid, 3,4-Dichlorotoluene) following the procedure in 2.3.1.
-
Note: Derivatization may be required for non-volatile byproducts like carboxylic acids to make them amenable to GC analysis. Esterification with a reagent like BF3/methanol can be performed.[3]
-
2.3.3 Internal Standard (IS) Stock Solution (1000 µg/mL)
-
Prepare a stock solution of Fluorene-d10 in ethyl acetate.
2.3.4 Calibration Standards
-
Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Spike each calibration level with the internal standard to a final concentration of 10 µg/mL.
2.3.5 Sample Preparation (from a reaction mixture)
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate.
-
Filter the solution using a 0.22 µm PTFE syringe filter into a clean vial.
-
Transfer 1 mL of the filtered solution to a 10 mL volumetric flask and dilute to the mark with ethyl acetate.
-
Transfer 1 mL of this diluted solution into a 2 mL autosampler vial and add the internal standard to a final concentration of 10 µg/mL.
GC-MS Method and Parameters
For the analysis of halogenated organic compounds, a GC-MS system provides excellent sensitivity and selectivity.[6] The use of Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance detection limits.[4][7]
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Autosampler | Agilent 7693 or equivalent |
| Analytical Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | - Initial Temp: 80 °C, hold for 2 min- Ramp 1: 15 °C/min to 200 °C- Ramp 2: 25 °C/min to 290 °C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 290 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: GC-MS Instrumental Parameters. These settings are based on established methods for analyzing chlorinated aromatic compounds and esters.[5][7][8]
Data Presentation and Results
Potential Byproducts
The synthesis of this compound can potentially generate several byproducts depending on the synthetic route and reaction conditions. Common impurities may include unreacted starting materials, products of side reactions, or isomers.[9]
| Compound | Molecular Formula | MW ( g/mol ) |
| This compound | C₉H₈Cl₂O₂ | 219.06 |
| 3,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 |
| 3,4-Dichlorotoluene | C₇H₆Cl₂ | 161.03 |
| Methyl 2-(2,5-dichlorophenyl)acetate | C₉H₈Cl₂O₂ | 219.06 |
| Methyl 2-(2,4-dichlorophenyl)acetate | C₉H₈Cl₂O₂ | 219.06 |
Table 2: Target analyte and potential process-related byproducts.[1][10]
Quantitative Data
The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| 3,4-Dichlorotoluene | 6.85 | 0.9991 | 0.04 | 0.12 |
| This compound | 10.21 | 0.9995 | 0.03 | 0.10 |
| 3,4-Dichlorophenylacetic acid (as methyl ester) | 10.55 | 0.9992 | 0.05 | 0.15 |
Table 3: Summary of quantitative performance data. (Note: Data is representative).
Selected Ion Monitoring (SIM) Parameters
For high sensitivity and specificity, SIM mode is employed. The ions are selected based on the mass spectra of the target compounds. The most abundant and specific ions are chosen for quantification and qualification.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3,4-Dichlorotoluene | 160 | 125 | 162 |
| This compound | 218 | 159 | 220 |
| 3,4-Dichlorophenylacetic acid (as methyl ester) | 204 | 145 | 206 |
| Fluorene-d10 (IS) | 176 | 175 | 174 |
Table 4: Selected ions for SIM mode analysis.
Visualization of Workflow
The overall analytical process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable, sensitive, and selective tool for the quantitative analysis of this compound and its key byproducts. The sample preparation is straightforward, and the instrumental analysis time is suitable for routine quality control in a research or manufacturing environment. The method's performance characteristics demonstrate its suitability for ensuring the purity and quality of this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. gcms.cz [gcms.cz]
- 8. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Methyl 2-(3,4-dichlorophenyl)acetate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. The described method is designed to be accurate, precise, and specific for the separation of the main component from its potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, system suitability criteria, and a representative experimental workflow to guide researchers and quality control analysts.
Introduction
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential. This application note presents a validated HPLC method that can be readily implemented in a quality control laboratory.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid.
-
Standards and Samples: Reference standard of this compound and test samples.
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in Table 1. The dichlorophenyl chromophore in the molecule allows for sensitive detection at lower UV wavelengths. A detection wavelength of 220 nm is selected to provide good response for the main analyte and potential aromatic impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
This stock solution has a nominal concentration of 100 µg/mL.
-
Prepare a working standard of 1 µg/mL by diluting 1 mL of the stock solution to 100 mL with the diluent for the determination of impurities.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Perform five replicate injections of the 1 µg/mL working standard solution.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high percentage of the organic mobile phase before storing it according to the manufacturer's recommendations.
System Suitability
System suitability tests are performed to ensure the analytical system is performing correctly. The parameters listed in Table 2 should be met for the 1 µg/mL working standard injections.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area (n=5) | ≤ 5.0% |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is straightforward, and the use of a common C18 column and standard HPLC solvents makes it accessible to most analytical laboratories. The provided protocols for sample and standard preparation, along with the system suitability criteria, will ensure reliable and reproducible results.
Application Notes and Protocols for Derivatization of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a compound of interest in various fields, including pharmaceutical and environmental analysis. Its accurate and sensitive quantification often requires chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). However, direct analysis of this compound can be challenging due to its polarity and potential for limited volatility or detector response. Derivatization is a chemical modification process that converts an analyte into a product with improved chromatographic behavior and detectability.[1][2][3]
This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analysis by GC and HPLC. The primary strategy involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(3,4-dichlorophenyl)acetic acid, followed by a variety of derivatization techniques.[4]
Principle of Derivatization
For the analysis of this compound, a two-step approach is generally recommended:
-
Hydrolysis: The methyl ester is first hydrolyzed to the parent carboxylic acid, 2-(3,4-dichlorophenyl)acetic acid. This can be achieved under acidic or basic conditions.[4] Alkaline hydrolysis is often preferred as it is a one-way reaction and the resulting carboxylate salt can be easily converted back to the acid form.[4]
-
Derivatization of the Carboxylic Acid: The resulting carboxylic acid can then be derivatized to improve its analytical properties.
-
For Gas Chromatography (GC): The primary goal is to increase volatility and thermal stability.[1][2] Common techniques include:
-
Silylation: Replacement of the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][3][5]
-
Alkylation/Esterification: Conversion of the carboxylic acid into a different, more suitable ester, such as a pentafluorobenzyl (PFB) ester, which is particularly useful for electron capture detection (ECD).[6]
-
-
For High-Performance Liquid Chromatography (HPLC): The main objective is to introduce a chromophoric or fluorophoric tag to enhance UV or fluorescence detection.[7] A common method is:
-
Derivatization Strategies and Data Summary
The following table summarizes key quantitative data for different derivatization techniques applicable after hydrolysis of this compound.
| Derivatization Technique | Target Analyte Form | Typical Reagent(s) | Analytical Technique | Key Advantages | Typical Reaction Conditions |
| Silylation | 2-(3,4-dichlorophenyl)acetic acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | GC-MS, GC-FID | Forms volatile and thermally stable derivatives.[1][3][5] | 60-80°C for 30-60 min |
| Pentafluorobenzylation | 2-(3,4-dichlorophenyl)acetic acid | Pentafluorobenzyl bromide (PFBBr) | GC-ECD | High sensitivity for electron capture detection.[6][9] | 60-80°C for 15-60 min with a catalyst |
| Phenacylation | 2-(3,4-dichlorophenyl)acetic acid | p-Bromophenacyl bromide (PBPB) | HPLC-UV | Introduces a strong UV chromophore.[7] | 70-90°C for 30-60 min with a crown ether catalyst |
| Fluorescent Tagging | 2-(3,4-dichlorophenyl)acetic acid | 9-Anthryldiazomethane (ADAM) | HPLC-Fluorescence | High sensitivity with fluorescence detection.[8] | Room temperature, 1-2 hours |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound standard or sample extract.
-
Methanol.
-
1 M Sodium hydroxide (NaOH) solution.
-
1 M Hydrochloric acid (HCl) solution.
-
Ethyl acetate or Diethyl ether (extraction solvent).
-
Anhydrous sodium sulfate.
-
Reaction vials.
-
Heating block or water bath.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of methanol in a reaction vial.
-
Add an excess of 1 M NaOH solution (e.g., 5-10 molar equivalents).
-
Heat the mixture at 60-80°C for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2 by adding 1 M HCl dropwise.
-
Extract the resulting 2-(3,4-dichlorophenyl)acetic acid with an appropriate organic solvent like ethyl acetate or diethyl ether (perform 2-3 extractions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting solution containing 2-(3,4-dichlorophenyl)acetic acid is now ready for derivatization.
Protocol 2: Silylation for GC Analysis
This protocol details the derivatization of 2-(3,4-dichlorophenyl)acetic acid using BSTFA for GC analysis.
Materials:
-
Solution of 2-(3,4-dichlorophenyl)acetic acid in a suitable solvent (from Protocol 1, solvent evaporated and reconstituted in an aprotic solvent like acetonitrile or pyridine).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Reaction vials with PTFE-lined caps.
-
Heating block.
Procedure:
-
Evaporate the solvent from the hydrolyzed sample extract under a gentle stream of nitrogen.
-
Add 100 µL of an aprotic solvent (e.g., acetonitrile or pyridine) to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS or GC-FID system.
Protocol 3: Fluorescent Tagging for HPLC Analysis
This protocol describes the derivatization of 2-(3,4-dichlorophenyl)acetic acid with 9-anthryldiazomethane (ADAM) for sensitive fluorescence detection by HPLC.
Materials:
-
Solution of 2-(3,4-dichlorophenyl)acetic acid in a suitable solvent (from Protocol 1, solvent evaporated and reconstituted in methanol).
-
9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., ethyl acetate). (Caution: Diazomethane derivatives are potentially explosive and toxic. Handle with care in a well-ventilated fume hood). [8]
-
Reaction vials protected from light.
Procedure:
-
Evaporate the solvent from the hydrolyzed sample extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Add 200 µL of the ADAM solution.
-
Vortex the mixture gently and allow it to react at room temperature for 1-2 hours in the dark.
-
To stop the reaction, a small amount of a weak acid like acetic acid can be added to consume excess ADAM.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
The sample is now ready for injection into the HPLC system with a fluorescence detector.
Visualizations
Caption: Workflow for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chromtech.com [chromtech.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. weber.hu [weber.hu]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. settek.com [settek.com]
Application of Methyl 2-(3,4-dichlorophenyl)acetate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-(3,4-dichlorophenyl)acetate in the synthesis of agrochemicals. The information presented herein is intended to guide researchers in the development of both plant growth regulators and herbicides, leveraging this versatile chemical intermediate.
Application Note 1: 3,4-Dichlorophenylacetic Acid (DCAA) as a Plant Growth Regulator
This compound serves as a direct precursor to 3,4-Dichlorophenylacetic acid (DCAA), a compound that exhibits auxin-like activity, promoting root growth and overall plant development. This application is particularly relevant for enhancing crop yields and improving plant establishment.
Synthesis and Formulation
The synthetic pathway involves a straightforward hydrolysis of the methyl ester to the corresponding carboxylic acid. For controlled application and to mitigate environmental impact, DCAA can be formulated into a controlled-release system by intercalation into layered double hydroxides (LDHs). This approach enhances the thermal stability of DCAA and allows for its gradual release into the soil.
Experimental Protocols
1. Synthesis of 3,4-Dichlorophenylacetic acid (DCAA) via Hydrolysis
This protocol describes the base-catalyzed hydrolysis of this compound.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-Dichlorophenylacetic acid.
-
Quantitative Data for DCAA Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaOH, Methanol, HCl |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux |
| Yield | > 95% |
Diagram of DCAA Synthesis Workflow
Caption: Workflow for the synthesis of 3,4-Dichlorophenylacetic acid (DCAA).
Application Note 2: Synthesis of the Herbicide Swep from this compound
This compound is a valuable starting material for the multi-step synthesis of the herbicide Swep (Methyl N-(3,4-dichlorophenyl)carbamate). This selective herbicide is effective against a variety of weeds. The synthetic route proceeds through the key intermediate 3,4-dichloroaniline.
Synthetic Pathway
The overall transformation involves three main stages:
-
Hydrolysis: Conversion of this compound to 3,4-Dichlorophenylacetic acid (DCAA).
-
Conversion to Aniline: Transformation of DCAA to 3,4-dichloroaniline via amidation followed by a Hofmann rearrangement.
-
Carbamate Formation: Reaction of 3,4-dichloroaniline with methyl chloroformate to yield the final product, Swep.
Experimental Protocols
1. Synthesis of 2-(3,4-dichlorophenyl)acetamide
This protocol details the conversion of DCAA to its corresponding amide, a necessary precursor for the Hofmann rearrangement.
-
Materials:
-
3,4-Dichlorophenylacetic acid (DCAA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
-
Procedure:
-
In a round-bottom flask, suspend DCAA (1.0 eq) in dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (excess).
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-(3,4-dichlorophenyl)acetamide.
-
2. Synthesis of 3,4-dichloroaniline via Hofmann Rearrangement
This protocol describes the conversion of the amide to the corresponding aniline.
-
Materials:
-
2-(3,4-dichlorophenyl)acetamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (4.0 eq).
-
Add the 2-(3,4-dichlorophenyl)acetamide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Heat the reaction mixture to 50-70 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 3,4-dichloroaniline.
-
3. Synthesis of Swep (Methyl N-(3,4-dichlorophenyl)carbamate)
This protocol outlines the final step in the synthesis of the herbicide Swep.
-
Materials:
-
3,4-dichloroaniline
-
Methyl chloroformate
-
Pyridine
-
Chloroform
-
-
Procedure:
-
Dissolve 3,4-dichloroaniline (1.0 eq) in chloroform in a round-bottom flask.
-
Add pyridine (1.1 eq) to the solution and cool to 0 °C.
-
Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and then with a dilute HCl solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure Swep.
-
Quantitative Data for Swep Synthesis
| Step | Starting Material | Key Reagents | Reaction Time | Reaction Temperature | Yield |
| Amidation | 3,4-Dichlorophenylacetic acid | SOCl₂, NH₄OH | ~3 hours | Reflux | High |
| Hofmann Rearrangement | 2-(3,4-dichlorophenyl)acetamide | NaOH, Br₂ | Variable | 50-70 °C | Good |
| Carbamate Formation | 3,4-dichloroaniline | Methyl chloroformate, Pyridine | 12-16 hours | 0 °C to RT | ~85% |
Diagram of Swep Synthesis Pathway
Caption: Synthetic pathway for the herbicide Swep from this compound.
Application Notes and Protocols: Methyl 2-(3,4-dichlorophenyl)acetate as a Precursor for the Synthesis of the κ-Opioid Receptor Agonist GR-89696
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,4-dichlorophenyl)acetate is a valuable precursor in the synthesis of the potent and selective κ-opioid receptor agonist, GR-89696. This active pharmaceutical ingredient (API), chemically known as methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazinecarboxylate, has been a subject of interest in neuroscience research for its potential therapeutic applications. These notes provide detailed protocols and data for the multi-step synthesis of GR-89696, starting from this compound.
Synthetic Pathway Overview
The overall synthesis of GR-89696 from this compound is a multi-step process. The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-dichlorophenylacetic acid. This acid is then converted to its more reactive acyl chloride. The core of the synthesis involves the preparation of a key piperazine intermediate, methyl 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate. Finally, the synthesis is completed by the acylation of this piperazine intermediate with 3,4-dichlorophenylacetyl chloride to yield the target molecule, GR-89696.
Caption: Overall synthetic pathway for GR-89696.
Experimental Protocols
Step 1: Synthesis of 3,4-Dichlorophenylacetic Acid
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water, add an aqueous solution of a base like sodium hydroxide or lithium hydroxide (1.1 - 1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 3,4-dichlorophenylacetic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Methanol/Water |
| Reaction Time | 2-4 hours |
| Yield | >95% |
| Purity | >98% |
Step 2: Synthesis of 3,4-Dichlorophenylacetyl Chloride
Protocol:
-
Suspend 3,4-dichlorophenylacetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 3,4-dichlorophenylacetyl chloride, which is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | 3,4-Dichlorophenylacetic Acid |
| Reagents | Thionyl Chloride or Oxalyl Chloride |
| Solvent | Dichloromethane |
| Reaction Time | 1-3 hours |
| Yield | Quantitative (used crude) |
| Purity | Sufficient for next step |
Step 3: Synthesis of the Piperazine Intermediate (methyl 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate)
The synthesis of this key intermediate is a multi-step process in itself, often starting from commercially available piperazine derivatives. A representative synthetic route is outlined below.
Caption: Workflow for piperazine intermediate synthesis.
A detailed experimental protocol for this multi-step synthesis is beyond the scope of these application notes and would require specific starting materials. However, the general approach involves the protection of one of the piperazine nitrogens, followed by the introduction of the (pyrrolidin-1-ylmethyl) group at the 3-position, deprotection, and finally carboxymethylation of the other nitrogen.
Step 4: Synthesis of GR-89696 (methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazinecarboxylate)
Protocol:
-
Dissolve the piperazine intermediate, methyl 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (1.0 eq), and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 3,4-dichlorophenylacetyl chloride (1.1 - 1.2 eq) in the same solvent dropwise to the cooled solution of the piperazine intermediate.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours) while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, GR-89696.
| Parameter | Value |
| Starting Materials | 3,4-Dichlorophenylacetyl Chloride, Piperazine Intermediate |
| Reagents | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4-12 hours |
| Yield | 60-80% |
| Purity | >98% (after chromatography) |
Signaling Pathway of κ-Opioid Receptor Agonists
GR-89696, as a κ-opioid receptor (KOR) agonist, exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). Upon activation, the G-protein (typically Gi/o) dissociates, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These cellular events result in a decrease in neuronal excitability and neurotransmitter release.
Caption: Simplified KOR signaling pathway.
Conclusion
This document provides a comprehensive overview and detailed protocols for the synthesis of the κ-opioid receptor agonist GR-89696, utilizing this compound as a key precursor. The provided experimental procedures and data are intended to assist researchers and drug development professionals in the efficient and reproducible synthesis of this important pharmacological tool. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
Application Notes and Protocols for the Scalable Synthesis and Purification of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthesis and purification process for Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in various industrial research and drug development applications. The protocols detailed below are designed for adaptability from laboratory to pilot-plant scale.
Synthesis of this compound via Fischer Esterification
The most industrially viable and scalable method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, utilizing a strong acid catalyst. This reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and by the removal of water, a byproduct of the reaction.[1][2][3][4]
Reaction Parameters
Successful and high-yield synthesis is dependent on the careful control of key reaction parameters. The following table summarizes the recommended conditions for the scalable synthesis of this compound.
| Parameter | Recommended Value | Notes |
| Reactants | 3,4-Dichlorophenylacetic Acid, Methanol | |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Other strong acids like p-toluenesulfonic acid can also be used. |
| Molar Ratio (Methanol:Acid) | 10:1 to 20:1 | A large excess of methanol drives the equilibrium towards the product.[3] |
| Catalyst Loading | 1-5 mol% (relative to the carboxylic acid) | Higher loading can increase reaction rate but may lead to side reactions and complicate purification. |
| Temperature | Reflux (typically 65-70 °C) | Reaction is carried out at the boiling point of methanol. |
| Reaction Time | 4-12 hours | Monitor reaction progress by TLC or HPLC to determine completion. |
| Pressure | Atmospheric |
Experimental Protocol
This protocol is designed for a 100 g scale synthesis and can be scaled up or down as needed.
Materials:
-
3,4-Dichlorophenylacetic acid (100 g, 0.488 mol)
-
Methanol (800 mL, 19.7 mol)
-
Concentrated Sulfuric Acid (4.8 g, 0.049 mol)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
2 L Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 2 L round-bottom flask, add 3,4-dichlorophenylacetic acid (100 g) and methanol (800 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Slowly and carefully add concentrated sulfuric acid (4.8 g) to the solution while stirring. An exotherm may be observed.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Synthesis Workflow
Caption: A schematic overview of the synthesis process.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting material, by-products, and residual solvent. For most industrial research applications, a high degree of purity is required. The two primary methods for scalable purification are vacuum distillation and recrystallization.
Method 1: Vacuum Distillation
Vacuum distillation is an effective method for purifying thermally stable liquids on a large scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Physical Properties for Distillation:
| Property | Value | Notes |
| Molecular Weight | 219.06 g/mol [5] | |
| Boiling Point (estimated) | 140-150 °C at 10 mmHg | The exact boiling point under vacuum is not widely reported and should be determined experimentally. |
Protocol for Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Charge the distillation flask with the crude this compound.
-
Slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at a constant temperature. The main fraction should be the pure product.
-
Monitor the purity of the fractions by GC or HPLC.
Comparison of Purification Methods:
| Method | Purity Achievable | Scalability | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Excellent | High throughput, effective for removing non-volatile impurities. | May not separate impurities with close boiling points, potential for thermal decomposition if not carefully controlled. |
| Recrystallization | >99% | Good | Can achieve very high purity, effective at removing closely related impurities. | Lower yield due to solubility in the mother liquor, requires solvent handling and recovery. |
Method 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical for successful recrystallization.[6] For esters like this compound, a mixed solvent system is often effective.
Solvent Selection:
A good solvent system for recrystallization will have the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should be chemically inert to the compound.
-
The solvent should be easily removable from the purified crystals.
For this compound, a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) is a good starting point. The compound is expected to be soluble in ethyl acetate and less soluble in hexane.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy (the cloud point).
-
If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove residual solvents.
Purification Workflow
Caption: Decision tree for the purification strategy.
Data Summary
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Data
| Parameter | Value |
| Typical Yield (Crude) | 90-95% |
| Purity (Crude) | 85-90% |
| Reaction Scale | 10 g - 100 kg |
Table 2: Purification Data
| Parameter | Vacuum Distillation | Recrystallization |
| Typical Yield | 80-90% | 70-85% |
| Final Purity | >98% | >99% |
| Key Solvents | - | Ethyl Acetate, Hexane |
| Operating Temperature | 140-150 °C (at 10 mmHg) | -20 to 77 °C |
Conclusion
The described Fischer esterification synthesis and subsequent purification by either vacuum distillation or recrystallization provide a robust and scalable pathway to high-purity this compound suitable for industrial research and development. The choice of purification method will depend on the desired purity and scale of operation. Careful optimization of the parameters outlined in these notes will ensure a successful and efficient process.
References
Troubleshooting & Optimization
improving the yield and purity of Methyl 2-(3,4-dichlorophenyl)acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-(3,4-dichlorophenyl)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water.[1]
Q2: How can I drive the reaction equilibrium to favor the formation of the methyl ester and improve the yield?
A2: To maximize the yield of this compound, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an excess of a reactant: Employing a large excess of methanol is a common strategy as it is often the less expensive reactant and can also serve as the reaction solvent.[3]
-
Removing a product: Continuously removing water as it is formed will drive the reaction forward according to Le Châtelier's principle.[1] This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Q3: What are the typical reaction conditions for the Fischer esterification of 3,4-dichlorophenylacetic acid?
A3: While optimal conditions can vary, a general starting point for the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol involves:
-
Catalyst: A catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).[4]
-
Temperature: Heating the reaction mixture to reflux.[4]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) until completion, which can take several hours.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material to product. | Insufficient reaction time or temperature. | Ensure the reaction is heated to a steady reflux. Monitor the reaction progress using TLC until the starting material spot is no longer visible. |
| Catalyst is inactive or used in insufficient quantity. | Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading to within the recommended 1-5 mol% range.[4] | |
| Equilibrium not sufficiently shifted towards products. | Use a larger excess of methanol. If feasible, employ a Dean-Stark apparatus to remove water azeotropically. | |
| Product loss during workup. | Incomplete extraction of the ester. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4] Ensure proper phase separation. |
| Hydrolysis of the ester back to the carboxylic acid during workup. | Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, before extraction to remove the acid catalyst and any unreacted carboxylic acid.[1] |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 3,4-dichlorophenylacetic acid in the final product. | Incomplete reaction or insufficient washing during workup. | Ensure the reaction has gone to completion. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any remaining acid.[1] |
| Presence of byproducts. | Side reactions due to high temperatures or prolonged reaction times. | Optimize the reaction time and temperature. Avoid excessive heating. |
| Formation of ethers from the alcohol under harsh acidic conditions. | While less common with methanol, if suspected, consider using a milder acid catalyst or lower reaction temperatures. | |
| Residual solvent in the final product. | Incomplete removal of the extraction solvent. | After drying the organic layer and filtering, remove the solvent under reduced pressure using a rotary evaporator. For higher purity, further purification by vacuum distillation or column chromatography may be necessary. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3,4-dichlorophenylacetic acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3,4-dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the progress of the reaction by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.[1]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
challenges in the purification of Methyl 2-(3,4-dichlorophenyl)acetate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2-(3,4-dichlorophenyl)acetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities encountered during the synthesis of this compound include:
-
Unreacted Starting Material: 3,4-Dichlorophenylacetic acid is a common impurity if the esterification reaction does not go to completion.
-
Positional Isomers: Depending on the synthetic route and the purity of the starting materials, other dichlorophenylacetate isomers (e.g., 2,4-, 2,5-, 3,5-) can be present. The separation of these isomers is often the primary challenge due to their similar physical properties.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., methanol, toluene) and catalysts (e.g., sulfuric acid) may remain.
-
Byproducts of Side Reactions: Dehydration or ether formation can lead to minor byproducts, particularly if the reaction is conducted at high temperatures.
Q2: My purified product is an oil, but I've seen it described as a solid. Why is this?
A2: this compound has a melting point reported to be in the range of 25-27°C.[1] This means it can exist as either a liquid or a low-melting solid, depending on the ambient temperature of your laboratory and the purity of the sample. Impurities will depress the melting point, often resulting in an oil or waxy solid.
Q3: How can I effectively remove the unreacted 3,4-Dichlorophenylacetic acid?
A3: An aqueous workup is typically effective. Washing the crude organic extract with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The desired ester product will remain in the organic phase. This should be followed by a water wash to remove residual base and a brine wash to aid in drying.
Q4: What is a good starting point for a TLC solvent system to monitor my purification?
A4: A mixture of a non-polar and a moderately polar solvent is a standard choice for esters. A good starting point is a hexane and ethyl acetate mixture. You can begin with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the results.[2] The desired product, being an ester, is moderately polar. Unreacted acid will typically have a lower Rf (remain closer to the baseline), while less polar byproducts will have a higher Rf.
Troubleshooting Guides
Problem 1: Poor Separation of Isomers During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical for separating isomers with very similar properties. If isomers are co-eluting, the solvent system may be too polar. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Running a gradient elution, where the polarity is slowly increased over the course of the separation, can also significantly improve resolution. |
| Column Overloading | Injecting too much crude material onto the column can lead to broad, overlapping peaks that result in poor separation. Reduce the amount of sample loaded relative to the amount of silica gel (a common rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight). |
| Incorrect Flow Rate | A flow rate that is too high reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. For challenging separations, a slower flow rate often improves the outcome. |
| Poor Column Packing | Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed uniformly without any cracks or gaps. |
Problem 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is Too Concentrated or Cooled Too Quickly | Supersaturation was reached too rapidly, preventing the formation of a crystal lattice. Try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can promote slow cooling. |
| Presence of Impurities | Significant amounts of impurities can inhibit crystal formation. It may be necessary to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. |
| Inappropriate Solvent Choice | The chosen solvent may be too good a solvent for the compound, even at low temperatures, or it may promote oiling out. Experiment with different solvent systems. For aromatic esters, solvent pairs like hexane/ethyl acetate or ethanol/water can be effective.[3] Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid, then gently warm until clear before cooling slowly. |
| No Nucleation Sites | Crystallization requires a nucleation point to begin. If no crystals form from a clear, supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. |
Data Presentation
Table 1: Physical Properties of Methyl 2-(dichlorophenyl)acetate Isomers and Starting Material
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Melting Point (°C) | Boiling Point (°C) |
| This compound | 6725-44-6 | C₉H₈Cl₂O₂ | 219.06 | Liquid / 25-27 | ~314 (est.) |
| Methyl 2-(2,4-dichlorophenyl)acetate | 55954-23-9 | C₉H₈Cl₂O₂ | 219.06 | Liquid | 153 / 27 mmHg |
| Methyl 2-(2,3-dichlorophenyl)acetate | 1928-56-9 | C₉H₈Cl₂O₂ | 219.06 | Data Not Available | Data Not Available |
| Methyl 2-(2,5-dichlorophenyl)acetate | 96129-66-7 | C₉H₈Cl₂O₂ | 219.06 | Data Not Available | Data Not Available |
| Methyl 2-(2,6-dichlorophenyl)acetate | 54551-83-6 | C₉H₈Cl₂O₂ | 219.06 | Data Not Available | Data Not Available |
| Methyl 2-(3,5-dichlorophenyl)acetate | 55954-24-0 | C₉H₈Cl₂O₂ | 219.06 | Data Not Available | Data Not Available |
| 3,4-Dichlorophenylacetic acid | 5807-30-7 | C₈H₆Cl₂O₂ | 205.04 | Solid / 89-91 | Data Not Available |
Note: Boiling point data for isomers is limited and may be at reduced pressure. Direct comparison requires standardized data.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general method adapted from procedures for similar isomers and may require optimization.[2]
-
TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system should provide a good separation between the product and impurities, with the product having an Rf value between 0.25 and 0.4.
-
Column Packing: Prepare a glass chromatography column with a diameter appropriate for the amount of material to be purified. Pack the column with silica gel using the chosen eluent system (wet packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply gentle air pressure ("flash chromatography") to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Analysis by Gas Chromatography (GC)
Purity assessment can be effectively performed using Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically suitable.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at a temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~250°C at a rate of 10-20°C per minute. This program should be optimized to ensure good separation of any potential isomers or impurities.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The resulting chromatogram will show peaks corresponding to the different components, with their retention times and relative areas indicating their identity and proportion.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the purification of this compound.
Caption: A decision tree to troubleshoot poor separation of isomers during column chromatography.
References
identifying and minimizing side reactions in Methyl 2-(3,4-dichlorophenyl)acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3,4-dichlorophenyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, catalyzed by sulfuric acid.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (can be used as the solvent) and ensure efficient removal of water as it forms.[1][2][3][4] |
| Insufficient catalyst. | Ensure an adequate amount of sulfuric acid is used. Typically, a catalytic amount is sufficient, but for some esterifications, a higher concentration can also act as a dehydrating agent.[1] | |
| Reaction time is too short or temperature is too low. | Reflux the reaction mixture for an adequate amount of time, typically several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] | |
| Presence of Unreacted 3,4-Dichlorophenylacetic Acid | Incomplete reaction. | See "Low to No Product Formation". |
| Inefficient work-up. | During the aqueous work-up, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Test the aqueous layer with pH paper to ensure it is basic. | |
| Formation of a High-Boiling Point Residue | Self-condensation of 3,4-dichlorophenylacetic acid. | Under strong acidic conditions and high temperatures, carboxylic acids can potentially undergo self-condensation to form anhydrides or other polymeric materials. Ensure the reaction temperature is not excessively high and consider using a milder acid catalyst if this is a persistent issue. |
| Formation of ethers from the alcohol. | Sulfuric acid can catalyze the dehydration of methanol to form dimethyl ether, especially at higher temperatures. Ensure the reaction temperature is maintained at the reflux temperature of methanol. | |
| Product is a Dark Color | Impurities in starting materials. | Ensure the purity of 3,4-dichlorophenylacetic acid and methanol before starting the reaction. |
| Degradation at high temperatures. | Avoid excessive heating during the reaction and distillation. | |
| Difficulty in Isolating Pure Product | Inefficient purification. | Utilize fractional distillation under reduced pressure for effective separation of the product from methanol and any high-boiling impurities. |
| Incomplete removal of catalyst. | Thoroughly wash the organic phase with water and brine to remove any residual sulfuric acid before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: While specific side reactions for this exact synthesis are not extensively documented, based on the general mechanism of Fischer esterification, potential side reactions include:
-
Incomplete reaction: Leaving unreacted 3,4-dichlorophenylacetic acid.[1][2][3][4]
-
Formation of dimethyl ether: Sulfuric acid can catalyze the dehydration of methanol, especially at elevated temperatures.
-
Self-condensation of the carboxylic acid: Although less common under these conditions, it is a possibility at very high temperatures, leading to anhydride formation.
Q2: How can I minimize the formation of these side products?
A2: To minimize side reactions:
-
Use a large excess of methanol to favor the esterification reaction.[1][2][3][4]
-
Maintain the reaction temperature at the reflux temperature of methanol to avoid ether formation and degradation.
-
Use a catalytic amount of sulfuric acid; excessive acid can promote side reactions.
-
Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if a solvent other than methanol is used.[1]
Q3: What is the best way to purify the final product?
A3: A typical purification protocol involves:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the excess acid with a base like sodium bicarbonate solution. Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine to remove any remaining acid, salts, and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: After removing the solvent, purify the crude ester by vacuum distillation to separate it from any non-volatile impurities and unreacted starting material.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern.[5][6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any non-volatile impurities.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl peak.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | - | 89-91 |
| Methanol | CH₄O | 32.04 | 64.7 | -97.6 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 10 |
| This compound | C₉H₈Cl₂O₂ | 219.06 | - | - |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichlorophenylacetic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Fischer Esterification Reaction Pathway.
Caption: Experimental Workflow for Synthesis.
Caption: Potential Side Reaction Pathways.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gcms.cz [gcms.cz]
- 6. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jeol.com [jeol.com]
- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for the synthesis of Methyl 2-(3,4-dichlorophenyl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 2-(3,4-dichlorophenyl)acetate.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound via Fischer esterification of 3,4-dichlorophenylacetic acid with methanol. This guide offers solutions to common problems.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time or temperature. - Use a larger excess of methanol. - Check the purity and activity of the acid catalyst. |
| Loss of product during workup. | - Ensure complete extraction by performing multiple extractions with an appropriate solvent. - Avoid vigorous shaking during washing to prevent emulsion formation. | |
| Decomposition of starting material or product. | - Ensure the reaction temperature is not too high. | |
| Reaction is Slow or Stalls | Insufficient catalyst. | - Increase the amount of acid catalyst. |
| Low reaction temperature. | - Increase the reaction temperature to reflux. | |
| Water in the reaction mixture. | - Use anhydrous methanol and dry glassware. Water can shift the equilibrium back to the starting materials. | |
| Product is Dark or Contains Impurities | Side reactions. | - Lower the reaction temperature. - Ensure the starting materials are pure. |
| Incomplete neutralization. | - Ensure all acidic catalyst is neutralized during the workup with a base wash (e.g., sodium bicarbonate solution). | |
| Product is an Oil Instead of a Solid (if applicable) | Presence of impurities. | - Purify the product by vacuum distillation or column chromatography. |
| Product is wet. | - Ensure the organic layer is thoroughly dried with a drying agent before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Q2: How can I optimize the reaction conditions for better yield?
A2: To optimize the yield, you can:
-
Increase the molar ratio of methanol: Using methanol as the solvent and in large excess will drive the equilibrium towards the product side.
-
Optimize catalyst concentration: Typically, a catalytic amount of strong acid is sufficient. Too much can lead to side reactions.
-
Control the temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate.
-
Remove water: As water is a byproduct, its removal can increase the yield. This can be achieved by using a Dean-Stark apparatus, although it is often not necessary when using a large excess of methanol.
-
Consider microwave-assisted synthesis: This modern technique can significantly reduce reaction times and improve yields.[1][2]
Q3: What are the typical reaction parameters for this synthesis?
A3: A typical procedure would involve refluxing 3,4-dichlorophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. A similar synthesis for a related compound, methyl (4-chlorophenyl)acetate, involved refluxing for 6 hours.[3]
| Parameter | Typical Value/Condition | Reference |
| Reactants | 3,4-dichlorophenylacetic acid, Methanol | - |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Solvent | Methanol (in excess) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 6 hours (as a starting point) | [3] |
Q4: What is the role of the acid catalyst?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
dot
Caption: Simplified mechanism of Fischer esterification.
Q5: How should the product be purified?
A5: After the reaction, the mixture is typically cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a weak base (like sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated. For higher purity, the crude product can be purified by vacuum distillation.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a similar synthesis of methyl (4-chlorophenyl)acetate.[3]
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
1,2-Dichloroethane (or another suitable solvent like diethyl ether or ethyl acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3,4-dichlorophenylacetic acid (1 equivalent) in 1,2-dichloroethane and methanol (4 equivalents), add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) dropwise.
-
Reflux the mixture for approximately 6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and stir to neutralize the acid.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
References
troubleshooting common issues in the chromatographic analysis of Methyl 2-(3,4-dichlorophenyl)acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of Methyl 2-(3,4-dichlorophenyl)acetate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, question-and-answer-based solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems observed when analyzing this compound?
A1: The most frequently encountered issues include peak tailing, peak broadening, poor retention (early elution), and retention time variability. These problems can often be attributed to improper mobile phase pH, column degradation, or a mismatch between the sample solvent and the mobile phase.
Q2: Why is peak tailing a common issue for dichlorophenylacetic acid derivatives?
A2: Peak tailing for acidic compounds like the parent acid of this compound is a frequent problem in reversed-phase HPLC. This is often caused by secondary interactions between the analyte and the stationary phase. If the mobile phase pH is not acidic enough, the compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1] While the methyl ester is less acidic, similar principles regarding secondary interactions can apply, especially if the column is contaminated or degraded.
Q3: Can the sample solvent affect peak shape?
A3: Yes, injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can lead to peak distortion, including broadening or splitting.[1][2] It is always recommended to dissolve the sample in the mobile phase itself or a weaker solvent if possible.
Q4: What causes retention time to shift or drift during a series of analyses?
A4: Retention time instability can be caused by several factors, including changes in mobile phase composition (e.g., evaporation of a volatile component), temperature fluctuations, and column aging.[2] Ensuring consistent mobile phase preparation, using a column oven for temperature control, and regularly monitoring column performance can help mitigate this issue.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Question: My peak for this compound is showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing is a common issue and can be addressed by considering the following:
-
Column Contamination or Degradation: The accumulation of contaminants on the column can create active sites that lead to tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Secondary Interactions: Even with the ester, interactions with residual silanols on the stationary phase can occur.
-
Solution: Ensure the mobile phase is slightly acidic (e.g., pH 2.5-3.0) to minimize these interactions.[1]
-
Question: The peak for my analyte is broader than expected. What could be the cause?
Answer: Peak broadening can compromise resolution and sensitivity. Here are the common causes and their solutions:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.[1]
-
-
Column Degradation: An aging or poorly packed column can result in broader peaks.
-
Solution: Replace the column with a new, high-efficiency one.[1]
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.
-
Solution: Optimize the flow rate. A good starting point for a standard 4.6 mm ID column is 1.0 mL/min.[1]
-
-
Mobile Phase and Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the sample in the mobile phase.
-
Question: My peak for this compound is eluting very early in the chromatogram. How can I increase its retention time?
Answer: Poor retention is typically due to the mobile phase having too high an elution strength.
-
High Organic Solvent Concentration: A high percentage of the organic modifier (e.g., acetonitrile or methanol) will cause the analyte to elute more quickly.
-
Solution: Decrease the concentration of the organic solvent in the mobile phase.[1]
-
-
Incorrect Column Choice: The stationary phase may not be providing sufficient hydrophobic interaction.
-
Solution: A C18 or C8 column is generally suitable for providing good retention for moderately non-polar compounds like this compound.[1]
-
Gas Chromatography (GC) Analysis
While HPLC is common, GC can also be used for the analysis of this compound. Here are some potential issues:
Question: I am observing peak tailing or broadening in the GC analysis of my compound. What are the possible reasons?
Answer: In Gas Chromatography, peak shape issues can often be traced to the following:
-
Active Sites in the Inlet or Column: The liner or the column itself may have active sites that interact with the analyte.
-
Solution: Use a deactivated liner and a high-quality, low-bleed column. Regular maintenance and replacement of the liner are recommended.
-
-
Improper Temperature: If the injection port or oven temperature is too low, it can lead to slow vaporization and peak broadening. Conversely, if the temperature is too high, it could cause degradation.
-
Solution: Optimize the injection port and oven temperature program for your specific analysis.
-
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix can degrade column performance.
-
Solution: Trim the front end of the column or bake it out at a high temperature (within the column's limits).
-
Data Presentation
The following table summarizes typical starting conditions for the HPLC analysis of dichlorinated phenylacetic acid derivatives, which can be adapted for this compound.
| Parameter | HPLC with UV Detection |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 283 nm |
| Injection Volume | 20 µL |
Experimental Protocols
Key Experiment: Reversed-Phase HPLC with UV Detection
This protocol is a starting point for the analysis of this compound, based on methods for structurally similar compounds.
1. Objective: To achieve a symmetric and well-retained peak for the quantitative analysis of this compound.
2. Materials:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Acetic acid (glacial, analytical grade)
- This compound standard
- Sample diluent (mobile phase or a weaker solvent)
3. Mobile Phase Preparation:
- Carefully measure 800 mL of acetonitrile, 195 mL of deionized water, and 5 mL of glacial acetic acid.
- Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
4. Chromatographic Conditions:
- Set the flow rate to 1.0 mL/min.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Set the column oven temperature to 40°C.
- Set the UV detector to a wavelength of 283 nm.
5. Sample Preparation:
- Prepare a stock solution of this compound in the sample diluent.
- Prepare working standards and samples by diluting the stock solution to the desired concentration range.
6. Analysis:
- Inject 20 µL of the standard or sample.
- Record the chromatogram and determine the retention time and peak area.
Mandatory Visualization
The following diagrams illustrate logical troubleshooting workflows.
References
characterization and removal of impurities in commercial Methyl 2-(3,4-dichlorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 2-(3,4-dichlorophenyl)acetate. The information provided is intended to assist in the characterization and removal of common impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, or degradation. These can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Chemical species that are formed during the reaction but are not fully converted to the final product.
-
Byproducts: Unwanted products resulting from side reactions during synthesis.
-
Degradation Products: Impurities formed by the breakdown of the final product over time or due to exposure to adverse conditions like light, heat, or moisture.
A plausible synthetic route for this compound is the esterification of 3,4-dichlorophenylacetic acid with methanol. Based on this, likely impurities are summarized in the table below.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Likely Origin |
| 3,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | Unreacted starting material |
| Methanol | CH₄O | Residual solvent/reagent |
| Methyl 2-(2,3-dichlorophenyl)acetate | C₉H₈Cl₂O₂ | Isomeric impurity from starting material |
| Methyl 2-(3,5-dichlorophenyl)acetate | C₉H₈Cl₂O₂ | Isomeric impurity from starting material |
| 3,4-Dichlorotoluene | C₇H₆Cl₂ | Impurity in starting material or byproduct |
Q2: How can I identify the impurities in my sample?
A2: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
-
HPLC is well-suited for separating non-volatile and thermally labile compounds. A reversed-phase C18 column is often a good starting point.
-
GC-MS is ideal for volatile and semi-volatile impurities, such as residual solvents and certain byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities if they are present at sufficient concentrations.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective laboratory-scale techniques are:
-
Column Chromatography: This is a versatile technique that can separate a wide range of impurities based on their polarity. A silica gel column with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is generally effective.[5][6][7]
-
Recrystallization: This method is suitable if the product is a solid at room temperature and if there is a solvent in which the product's solubility is significantly different from that of the impurities at high and low temperatures. Common solvent systems include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes).[8][9][10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different column. |
| Poor resolution between peaks | - Mobile phase is too strong or too weak- Inappropriate column chemistry | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio).- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Ghost peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity mobile phase.- Run a blank injection with a clean solvent. |
| Inconsistent retention times | - Fluctuations in column temperature- Inadequate column equilibration | - Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
Purification Troubleshooting
| Issue | Purification Method | Potential Cause | Suggested Solution |
| Product does not crystallize | Recrystallization | - Solution is not saturated- Inappropriate solvent | - Evaporate some of the solvent to increase concentration.- Try a different solvent or a mixture of solvents. |
| Product oils out | Recrystallization | - Cooling the solution too quickly- Solvent is too non-polar | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of a more polar co-solvent. |
| Poor separation of impurities | Column Chromatography | - Inappropriate eluent polarity- Column is overloaded | - Adjust the eluent system (e.g., increase or decrease the percentage of the more polar solvent).- Use a larger column or reduce the amount of sample loaded. |
| Product co-elutes with an impurity | Column Chromatography | - Similar polarity of product and impurity | - Try a different adsorbent (e.g., alumina instead of silica gel).- Use a different solvent system to alter the selectivity. |
Experimental Protocols
Protocol 1: Characterization of Impurities by HPLC
This protocol outlines a general method for the analysis of this compound and its potential impurities.
1. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Table 2: Example HPLC Data for Impurity Profiling
| Peak | Retention Time (min) | Relative Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Methanol |
| 2 | 8.2 | 1.5 | 3,4-Dichlorophenylacetic acid |
| 3 | 12.5 | 98.0 | This compound |
| 4 | 13.1 | 0.3 | Methyl 2-(2,3-dichlorophenyl)acetate |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 3: Example Purification Data by Column Chromatography
| Sample | Purity by HPLC (%) | Recovery (%) |
| Crude Material | 95.0 | - |
| Purified Material | 99.5 | 85 |
Visualizations
Caption: Workflow for impurity characterization and removal.
Caption: Decision tree for analytical and purification method selection.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Methyl 2-(3,4-dichlorophenyl)acetate Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation pathways of Methyl 2-(3,4-dichlorophenyl)acetate under various storage and experimental conditions. The information presented here is based on established principles of organic chemistry and data from structurally related compounds, as direct experimental data for this specific molecule is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture, excessive heat, and direct light to minimize potential degradation.[3] Keep the container tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[4]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure (a methyl ester of a dichlorophenylacetic acid), the primary degradation pathways are expected to be:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3,4-dichlorophenylacetic acid and methanol.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to dechlorination or other structural changes.
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.
-
Oxidation: While generally less susceptible than some other functional groups, the aromatic ring and the benzylic position could undergo oxidation under harsh conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5] This method should be capable of separating the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile degradants.[6]
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing aged samples of this compound. What could they be?
A4: Unexpected peaks are likely degradation products. The most probable primary degradant is 3,4-dichlorophenylacetic acid, formed via hydrolysis. Other smaller peaks could correspond to products of photodegradation or oxidation. It is advisable to perform forced degradation studies (see below) to intentionally generate these degradation products and confirm their retention times.
Troubleshooting Guides
Guide 1: Investigating Loss of Purity During Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased assay value of this compound over time. | Hydrolysis due to exposure to moisture. | 1. Ensure the storage container is tightly sealed and stored in a desiccator if necessary.2. Analyze for the presence of 3,4-dichlorophenylacetic acid using a validated HPLC method. |
| Appearance of new peaks in the chromatogram. | Photodegradation from exposure to light. | 1. Store the compound in an amber vial or in the dark.2. Compare the chromatogram of the degraded sample with a sample intentionally exposed to UV light as part of a forced degradation study. |
| Discoloration of the sample. | Oxidative degradation or formation of polymeric impurities. | 1. Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.2. Characterize the colored impurities by techniques such as LC-MS/MS. |
| Change in physical state (e.g., from solid to oily). | Thermal degradation or absorption of moisture. | 1. Verify the storage temperature is within the recommended range.2. Perform a Karl Fischer titration to check for water content. |
Guide 2: HPLC Method Development and Troubleshooting for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Poor separation between the parent peak and degradation products. | Inadequate mobile phase composition or column chemistry. | 1. Optimize the mobile phase: Adjust the organic-to-aqueous ratio, try a different organic modifier (e.g., acetonitrile vs. methanol), or modify the pH.2. Select a different column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide better selectivity. |
| Peak tailing for the parent or degradation product peaks. | Secondary interactions with the stationary phase or column overload. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.2. Reduce the sample concentration or injection volume.3. Use a high-purity, well-maintained column. |
| Baseline drift or noise. | Mobile phase issues, detector instability, or column contamination. | 1. Ensure the mobile phase is freshly prepared, filtered, and degassed.2. Allow the HPLC system and detector to equilibrate fully.3. Flush the column with a strong solvent to remove any contaminants.[3] |
| Irreproducible retention times. | Fluctuations in temperature, mobile phase composition, or pump flow rate. | 1. Use a column oven to maintain a consistent temperature.2. Prepare the mobile phase accurately and consistently.3. Check the HPLC pump for proper functioning and perform routine maintenance. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted primary degradation pathways for this compound based on its chemical structure.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.[8]
Protocol 2: Stability-Indicating HPLC Method
The following provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 h @ 60°C | 15.2% | 3,4-Dichlorophenylacetic acid |
| 0.1 M NaOH | 1 h @ RT | 85.7% | 3,4-Dichlorophenylacetic acid |
| 3% H₂O₂ | 24 h @ RT | 8.5% | Oxidized species (unidentified) |
| Heat | 48 h @ 105°C | 5.1% | Thermal degradants (unidentified) |
| UV Light | 24 h | 12.8% | Photoproducts (unidentified) |
Experimental Workflow
The following diagram outlines the logical workflow for a typical stability study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]
selection and optimization of catalysts for efficient Methyl 2-(3,4-dichlorophenyl)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and optimization of catalysts for the efficient synthesis of Methyl 2-(3,4-dichlorophenyl)acetate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the esterification of 3,4-dichlorophenylacetic acid with methanol. The most common and direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1][2][3] Other methods include using reagents like thionyl chloride to first form the acid chloride, followed by reaction with methanol, or using diazomethane for methylation, though the latter involves hazardous reagents.[4]
Q2: Which catalysts are recommended for the Fischer esterification of 3,4-dichlorophenylacetic acid?
A2: For Fischer esterification, strong protic acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) is a common and effective choice.[2] Anhydrous hydrogen chloride (HCl) dissolved in methanol is another effective catalyst. For substrates that may be sensitive to very strong acids, p-toluenesulfonic acid (TsOH) can be a milder alternative. While direct comparative studies on various catalysts for this specific substrate are limited, related studies on similar molecules like (2,4-dichlorophenoxy)acetic acid have shown that boron trifluoride (BF₃) etherate in methanol can also be a highly efficient catalyst system, providing high yields in relatively short reaction times.[5]
Q3: How can I drive the reversible Fischer esterification reaction to completion?
A3: The Fischer esterification is a reversible reaction. To maximize the yield of the desired ester, Le Châtelier's principle can be applied in two primary ways:
-
Use of Excess Reactant: Employing a large excess of methanol (often used as the solvent) shifts the equilibrium towards the product side.[1][6]
-
Removal of Water: As water is a byproduct of the reaction, its removal will also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water with a suitable solvent like toluene or by adding a dehydrating agent to the reaction mixture.[6]
Q4: What are the main side products or impurities I should be aware of?
A4: The primary impurity is typically the unreacted 3,4-dichlorophenylacetic acid. If the reaction is not driven to completion, a significant amount of the starting material may remain. Other potential impurities can arise from side reactions if the reaction temperature is too high, leading to decomposition or the formation of colored byproducts. If using thionyl chloride, residual acid chloride can be an impurity if not properly quenched.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic, so it should also be handled in a well-ventilated area. If preparing anhydrous HCl in methanol, it is important to do so in a closed system or a well-ventilated fume hood as HCl is a corrosive gas.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Presence of water in reactants or glassware. 3. Reaction has not reached equilibrium or has not been sufficiently driven to the product side. 4. Insufficient reaction time or temperature. | 1. Use a fresh, anhydrous acid catalyst. Ensure appropriate catalyst loading (typically 1-5 mol%). 2. Use anhydrous methanol and oven-dried glassware. 3. Use a large excess of methanol (as solvent) and/or remove water using a Dean-Stark trap. 4. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Product is a Dark Brown Sludge or Oil | 1. Reaction temperature is too high, causing decomposition of the starting material or product. 2. Catalyst concentration is too high, leading to side reactions and charring. | 1. Reduce the reaction temperature. Refluxing methanol (around 65 °C) is often sufficient. 2. Reduce the amount of sulfuric acid or switch to a milder catalyst like p-toluenesulfonic acid. |
| Incomplete Reaction (Significant Starting Material Remaining) | 1. The reversible reaction has reached equilibrium without a high conversion. 2. Insufficient catalyst. 3. Short reaction time. | 1. Increase the excess of methanol. If feasible, remove water as it is formed. 2. Increase the catalyst loading, but be mindful of potential side reactions. 3. Extend the reaction time and monitor by TLC until the starting material spot disappears or is minimized. |
| Difficulty in Product Isolation/Purification | 1. The product is not precipitating from the workup solution. 2. Emulsion formation during aqueous workup. | 1. After neutralizing the acid, ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the ester. Extract with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
Experimental Protocols
General Protocol for Fischer Esterification of 3,4-Dichlorophenylacetic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorophenylacetic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄ or 5-10 mol% of TsOH) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux for a period determined by reaction monitoring (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and water.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Catalyst Performance Data
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Reported Yield | Notes |
| Sulfuric Acid (H₂SO₄) | 1 - 5 | Reflux in excess alcohol | Good to Excellent | A strong and effective catalyst, but can cause charring at higher temperatures.[2] |
| p-Toluenesulfonic Acid (TsOH) | 5 - 10 | Reflux in excess alcohol | Good | A milder alternative to H₂SO₄, suitable for more sensitive substrates. |
| Boron Trifluoride (BF₃) Etherate | N/A | In alcohol, room temp to reflux | > 90% (for 2,4-D) | Reported to be highly efficient for a related dichlorinated phenoxyacetic acid.[5] |
| N,N'-Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | 110 / 5-10 | Room temperature in an inert solvent | Good to Excellent | Steglich esterification conditions, suitable for acid-sensitive substrates. Avoids strong acids and high temperatures. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing the workup and isolation procedures for Methyl 2-(3,4-dichlorophenyl)acetate
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the workup and isolation procedures for Methyl 2-(3,4-dichlorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, so conditions are optimized to favor product formation.[1][2]
Q2: Why is it necessary to use an excess of methanol in the reaction?
A2: According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol, which can also serve as the solvent) shifts the reaction equilibrium towards the products. This ensures a higher conversion of the carboxylic acid to the desired ester, maximizing the yield.[1][3]
Q3: What is the purpose of the acid catalyst?
A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The catalyst is regenerated at the end of the reaction and is only required in small amounts.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (3,4-dichlorophenylacetic acid). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are the key physical properties of this compound?
A5: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 6725-44-6 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol [5] |
| Appearance | Liquid[6] |
| Purity (Typical) | ≥98%[5][6] |
| Storage | Room Temperature[5][6] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, workup, and isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | • Ensure the reaction is heated to reflux for an adequate time (e.g., 12 hours).• Monitor the reaction by TLC until the starting carboxylic acid is consumed. |
| Catalyst Inactivity: The acid catalyst may be old or insufficient. | • Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid.• Ensure a catalytic amount (1-5 mol%) is used.[7] | |
| Presence of Water: Water in the reactants or glassware can shift the equilibrium back towards the starting materials. | • Use anhydrous methanol and oven-dried glassware. | |
| Product is an Oil Instead of a Solid (if expecting solid) | Presence of Impurities: Residual starting materials (acid, alcohol) or solvent can prevent crystallization. | • Ensure the workup is thorough, especially the wash with sodium bicarbonate to remove all unreacted acid.[7] • Dry the product thoroughly under vacuum to remove residual solvent.• Purify the crude product using column chromatography. |
| Product Contaminated with Starting Material | Inefficient Workup/Purification: The washing steps were not sufficient to remove all unreacted 3,4-dichlorophenylacetic acid. | • During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Test the pH of the aqueous layer to ensure it is basic.[2][8]• If impurities persist, purify the product by silica gel column chromatography. |
| Formation of Dark, Tarry Substance | Decomposition: Overheating the reaction for a prolonged period or using too much acid catalyst can cause decomposition. | • Maintain a gentle reflux and do not exceed the necessary reaction time.[7]• Reduce the concentration of the acid catalyst.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from a general procedure for a similar compound.
Materials:
-
3,4-dichlorophenylacetic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in anhydrous methanol (serving as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Proceed with the workup and isolation as described in Protocol 2.
Protocol 2: Workup and Isolation
Procedure:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated sodium bicarbonate solution (2x). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Saturated brine solution (1x).[9]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude oil via silica gel column chromatography.
Visualized Workflows
Below are diagrams illustrating the key processes in the synthesis and purification of this compound.
Caption: Experimental workflow from reaction to isolation.
Caption: Troubleshooting logic for low product yield.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemscene.com [chemscene.com]
- 6. This compound | Orgasynth [orgasynth.com]
- 7. benchchem.com [benchchem.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
common handling and safety precautions for Methyl 2-(3,4-dichlorophenyl)acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3,4-dichlorophenyl)acetate.
Safety First: Quick Reference
Hazard Summary
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended where splashing is a risk.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dusts or aerosols may be generated, a particulate respirator (e.g., N95) may be necessary.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3,4-dichlorophenylacetic acid and methanol using a sulfuric acid catalyst.
Materials:
-
3,4-dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask, add 3,4-dichlorophenylacetic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Monitor Reaction Progress: Use TLC or HPLC to confirm the reaction has gone to completion. Extend the reaction time if necessary. |
| * Catalyst Inactivity: Ensure the sulfuric acid catalyst is fresh and has not been contaminated with water. | |
| Reversible Reaction | * Remove Water: Use anhydrous methanol and ensure all glassware is dry. The esterification is an equilibrium reaction, and water will drive it back to the starting materials. |
| * Use Excess Alcohol: Employ a large excess of methanol to shift the equilibrium towards the product side. | |
| Product Loss During Workup | * Incomplete Extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. |
| * Premature Precipitation: If the product precipitates during neutralization, add more organic solvent to redissolve it before separating the layers. |
Issue 2: Product Instability or Degradation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | * Use Anhydrous Solvents: The ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base. Use anhydrous solvents for storage and in subsequent reactions. Prepare fresh solutions before use. |
| * Neutral pH: Maintain a neutral pH during storage and in experimental buffers to minimize hydrolysis. | |
| Thermal Decomposition | * Avoid High Temperatures: If purification by distillation is required, use a high vacuum to lower the boiling point and minimize the risk of thermal degradation. |
Issue 3: Solubility Problems
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | * Consult Solubility Data: this compound is generally soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane, but has limited solubility in water. |
| * Test Different Solvents: For biological assays, a small amount of a stock solution in DMSO can often be diluted into aqueous media. However, it is crucial to perform a solubility test at the final desired concentration to ensure no precipitation occurs. | |
| Precipitation from Solution | * Prepare Fresh Solutions: The compound may precipitate out of solution over time, especially from supersaturated solutions or upon temperature changes. Prepare solutions fresh and sonicate if necessary to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution?
A1: For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place. For experimental use, a stock solution can be prepared in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: I see an extra peak in my NMR spectrum after my reaction. What could it be?
A2: An unexpected peak could be unreacted starting material (3,4-dichlorophenylacetic acid), a solvent impurity, or a side product. A common side product in chlorination reactions of aromatic rings is the formation of dichlorinated species. Compare the spectrum to that of your starting material and consult tables of common NMR solvent impurities. If the impurity is from the reaction, further purification of your product may be necessary.
Q3: My compound is not behaving as expected in my biological assay. What should I check?
A3:
-
Compound Integrity: Confirm the purity and identity of your compound using analytical methods like HPLC, NMR, and mass spectrometry. Esters can hydrolyze, so ensure your sample has not degraded.
-
Solubility: Visually inspect your assay wells for any signs of precipitation. If the compound has come out of solution, the effective concentration will be lower than intended. Consider optimizing the solvent or concentration.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration of the solvent in your assay is low and consistent across all experiments. Run a vehicle control (assay medium with the same concentration of solvent but without your compound) to check for any effects of the solvent itself.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1] Collect waste in a designated, labeled, and sealed container for hazardous waste.
Visual logical relationships
Caption: General workflow for experiments involving this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of Methyl 2-(phenyl)acetate Dichloro-Isomers: Unveiling the Impact of Chlorine Positioning
A Senior Application Scientist's Guide to the Synthesis, Physicochemical Properties, and Predicted Biological Relevance of Methyl 2-(3,4-dichlorophenyl)acetate and its 2,6- and 3,5-dichloro Isomers.
In the landscape of drug discovery and development, the seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of this compound and its structural isomers, Methyl 2-(2,6-dichlorophenyl)acetate and Methyl 2-(3,5-dichlorophenyl)acetate. As fundamental building blocks in medicinal chemistry, understanding the nuances imparted by the positioning of the two chlorine atoms is paramount for rational drug design.
This document delves into the synthetic routes, compares key physicochemical and spectral data, and explores the potential biological implications based on established structure-activity relationships (SAR) of related compounds. The insights provided herein are intended to equip researchers with the foundational knowledge to strategically select and utilize these isomers in their research endeavors.
Physicochemical and Spectral Properties: A Tabular Comparison
The positioning of the chlorine atoms on the phenyl ring directly influences the electronic distribution, polarity, and steric hindrance of each isomer. These differences manifest in their macroscopic properties, such as melting and boiling points, as well as their spectral fingerprints. The following table summarizes key physicochemical and computed data for the three isomers.
| Property | This compound | Methyl 2-(2,6-dichlorophenyl)acetate | Methyl 2-(3,5-dichlorophenyl)acetate |
| CAS Number | 6725-44-6[1] | 54551-83-6[2][3] | 55954-24-0[4] |
| Molecular Formula | C₉H₈Cl₂O₂[1][5] | C₉H₈Cl₂O₂[2][3] | C₉H₈Cl₂O₂[4] |
| Molecular Weight | 219.06 g/mol [1][5] | 219.06 g/mol [2][3] | 219.06 g/mol [4] |
| Appearance | Liquid[6] | Colorless to light-yellow or light-red liquid[3] | Not specified |
| Boiling Point | Not specified | 272.3 °C[7] | Not specified |
| Computed LogP | 2.7089[1] | 3[2] | Not specified |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[1] | 26.3 Ų[2] | Not specified |
Deciphering the Isomeric Differences: A Structural Perspective
The observed and predicted variations in the properties of these isomers can be rationalized by considering their molecular structures.
The 3,4-dichloro isomer presents an asymmetric substitution pattern, leading to a dipole moment that influences its interaction with polar solvents and its chromatographic behavior.
In contrast, the 2,6-dichloro isomer is characterized by significant steric hindrance around the benzylic carbon due to the ortho-substituted chlorine atoms. This steric bulk can impact its reactivity and its ability to bind to biological targets.
The 3,5-dichloro isomer , being meta-substituted, has a more symmetrical distribution of its electron-withdrawing chlorine atoms compared to the 3,4-isomer, which can affect its electronic properties and, consequently, its reactivity and biological interactions.
Synthesis of Dichlorophenylacetate Isomers: A General Protocol
The synthesis of these methyl esters is typically achieved through a two-step process: the formation of the corresponding dichlorophenylacetic acid followed by esterification. A general and robust method for the esterification step is the Fischer esterification.
Experimental Protocol: Fischer Esterification of Dichlorophenylacetic Acids
This protocol is a generalized procedure that can be adapted for each of the dichlorophenylacetic acid isomers.
Materials:
-
Dichlorophenylacetic acid isomer (1.0 eq)
-
Methanol (used as both reagent and solvent, typically a large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate or Diethyl Ether for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dichlorophenylacetic acid isomer in an excess of methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Rationale for Experimental Choices: The use of a large excess of methanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[8] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[9][10][11][12] The aqueous workup is crucial for removing the unreacted carboxylic acid, the sulfuric acid catalyst, and excess methanol.
Spectroscopic Analysis: Identifying the Isomers
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of the synthesized isomers.
-
¹H NMR Spectroscopy: The proton NMR spectra of all three isomers are expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.6-3.8 ppm and a singlet for the benzylic protons (Ar-CH₂-) around 3.6-4.0 ppm. The aromatic region will be the key to distinguishing the isomers. The 3,4-dichloro isomer will exhibit a complex multiplet pattern, while the 2,6-dichloro isomer will show a more simplified pattern, and the 3,5-dichloro isomer will display a characteristic pattern with two distinct signals.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the methyl ester carbon, the benzylic carbon, and the aromatic carbons. The number and chemical shifts of the aromatic carbon signals will be unique for each isomer, reflecting the different substitution patterns.
-
Mass Spectrometry: The mass spectra of the three isomers will all show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns, particularly the isotopic distribution due to the two chlorine atoms, will be characteristic and can be used for confirmation.
Structure-Activity Relationship (SAR) and Potential Biological Applications
While direct comparative biological data for these three specific methyl esters is not extensively documented in publicly available literature, we can infer potential activities and SAR by examining related compounds. Dichlorinated aromatic moieties are prevalent in a wide range of biologically active molecules, including herbicides, insecticides, and pharmaceuticals.[13]
The position of the chlorine atoms significantly influences the lipophilicity, electronic properties, and steric profile of the molecule, which are critical determinants of its biological activity.[13]
-
Potential as Intermediates in Drug Synthesis: These esters are valuable intermediates in the synthesis of more complex molecules. For instance, the 2,6-dichloro isomer is a known intermediate in the preparation of Guanfacine, a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD).[14]
-
Herbicidal and Antimicrobial Activity: Chlorinated phenoxyacetic acids and their derivatives have been widely studied for their herbicidal properties.[13] It is plausible that the dichlorophenylacetate esters could exhibit similar activities. The variation in the chlorine substitution pattern would likely lead to differences in their efficacy and target specificity. Similarly, related chlorophenyl-substituted compounds have shown potential as antimicrobial agents.[15]
-
Influence on Pharmacokinetics: The lipophilicity (as indicated by LogP) of a molecule is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The subtle differences in the computed LogP values of the isomers suggest that they may have different pharmacokinetic behaviors in a biological system.
The steric hindrance in the 2,6-dichloro isomer could potentially reduce its susceptibility to metabolic enzymes, potentially leading to a longer biological half-life. Conversely, this steric bulk might also hinder its ability to bind to a specific target receptor. The 3,4- and 3,5-dichloro isomers , with less steric hindrance around the acetate side chain, might exhibit different binding affinities and metabolic profiles.
Conclusion
This comparative guide has highlighted the key differences in the physicochemical properties, synthesis, and potential biological relevance of this compound and its 2,6- and 3,5-dichloro isomers. The choice of isomer in a research and development program will have significant consequences for the properties and activity of the final molecule. A thorough understanding of the structure-property and structure-activity relationships, as outlined in this guide, is therefore essential for any scientist working with these versatile chemical building blocks. Further experimental investigation into the biological activities of these specific isomers is warranted to fully elucidate their potential in various applications.
References
- 1. Methyl 2,6-dichlorophenylacetate, 99% | Fisher Scientific [fishersci.ca]
- 2. rsc.org [rsc.org]
- 3. Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid, (3,5-dichlorophenyl)methyl ester (CAS 85263-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. mdpi.com [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
validation of analytical methods for the trace analysis of Methyl 2-(3,4-dichlorophenyl)acetate in complex matrices
This guide provides a comparative overview of analytical methodologies for the trace-level determination of Methyl 2-(3,4-dichlorophenyl)acetate in complex matrices such as soil, water, and food products. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis. The methods described are based on established analytical techniques for similar compounds, including pesticides and their degradation products.
Comparison of Analytical Methods
Two primary analytical techniques are compared for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are crucial for trace analysis in complex sample matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two stages of mass analysis. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds. | Suitable for a wider range of compounds, including polar and thermally labile analytes, without the need for derivatization.[1] |
| Sample Preparation | Typically involves Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) followed by solvent evaporation and reconstitution. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used.[2][3] | Often employs SPE or the QuEChERS method for sample extraction and cleanup.[4][5] Direct injection of aqueous samples is sometimes possible.[6] |
| Limit of Detection (LOD) | Typically in the low µg/kg to ng/kg range, depending on the matrix and detector. | Generally offers lower detection limits, often in the ng/kg to pg/kg range.[6][7] |
| Limit of Quantitation (LOQ) | Typically in the low µg/kg range. For related compounds like 2,4-D in soil, an LOQ of 0.01 mg/kg has been reported.[8] | Can achieve lower LOQs, often in the sub-µg/kg range. For many pesticides in food matrices, LOQs of 10 µg/kg are common.[5] |
| Linearity | Good linearity over several orders of magnitude is typically achieved. | Excellent linearity is a hallmark of this technique. |
| Accuracy (Recovery) | Recoveries are generally expected to be within 70-120%. For many pesticides using the QuEChERS method, average recoveries of 80-110% are reported.[2] | Recoveries are typically in the 70-120% range as per regulatory guidelines.[4] |
| Precision (RSD) | Relative Standard Deviations (RSDs) are generally below 20%. | RSDs are typically well below 20%. |
| Matrix Effects | Can be significant, potentially causing signal enhancement or suppression. Matrix-matched standards are often necessary. | A well-known challenge, often addressed by using matrix-matched calibration or isotopically labeled internal standards.[1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are adapted from established methods for similar analytes.
Method 1: GC-MS Analysis
This method is suitable for the analysis of this compound in soil and other solid matrices.
1. Sample Preparation (QuEChERS Method) [2][9]
-
Homogenization: Homogenize a representative portion of the sample. For dry samples, a wetting step may be necessary.[2]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]
-
Shake vigorously for another 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., 25 mg PSA, 25 mg C18, and 150 mg MgSO₄ per mL of extract).[2]
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this compound.
-
Inlet: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analyte, and hold for a few minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum. For the related compound 2,4-D methyl ester, characteristic ions are m/z 234, 236, and 199.[8]
-
Method 2: LC-MS/MS Analysis
This method is highly sensitive and suitable for a wide range of matrices, including water and food products.
1. Sample Preparation
-
For Water Samples (Solid-Phase Extraction - SPE): [6]
-
Filter the water sample (e.g., 1 L) to remove particulate matter.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
For Solid/Food Samples (QuEChERS):
-
Follow the QuEChERS protocol as described in the GC-MS method. For LC-MS/MS analysis, the final extract is typically diluted with water before injection.[2]
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of such compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[1]
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For the related compound 3,4-dichloroaniline, MRM transitions include m/z 162.0 -> 127.0 (quantitation) and 162.0 -> 74.0 (confirmation).[6] The optimal MRM transitions for this compound would need to be determined experimentally.
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between sample preparation and analytical techniques.
References
- 1. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. lcms.cz [lcms.cz]
- 5. An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. epa.gov [epa.gov]
- 7. scispace.com [scispace.com]
- 8. epa.gov [epa.gov]
- 9. phenomenex.com [phenomenex.com]
A Comparative Guide to the Chemical Reactivity of Dichlorophenylacetate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the six isomers of dichlorophenylacetate. In the absence of a comprehensive, direct comparative study, this analysis leverages established principles of physical organic chemistry, including electronic and steric effects, to predict the relative reactivity of these compounds. The primary focus is on the hydrolysis of the ester functional group, a critical reaction in both synthetic chemistry and metabolic pathways.
Introduction to Isomer Reactivity
The chemical reactivity of dichlorophenylacetate isomers is primarily governed by the rate at which the ester group undergoes nucleophilic acyl substitution. The position of the two chlorine atoms on the phenyl ring significantly influences this reactivity through a combination of electronic and steric effects.
-
Electronic Effects: Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). For chlorine, the inductive effect is generally stronger than the resonance effect. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of hydrolysis. The magnitude of this electronic influence can be quantified using Hammett sigma constants (σ).
-
Steric Effects: When a chlorine atom is positioned ortho to the phenylacetate group (i.e., at the 2- or 6-position), it can sterically hinder the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can significantly decrease the reaction rate, even if the electronic effects are favorable.
The Hammett Equation and Predicting Reactivity
The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. It is given by:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of phenylacetates, ρ is positive, meaning the reaction is accelerated by electron-withdrawing groups.
For disubstituted compounds like dichlorophenylacetates, the electronic effects of the substituents are approximately additive.[1] Therefore, we can estimate the overall electronic effect by summing the individual sigma constants (Σσ).
Quantitative and Qualitative Comparison of Isomers
The table below summarizes the predicted reactivity based on these principles. A higher positive Σσ value suggests a greater enhancement of reactivity due to electronic effects.
| Isomer | Chlorine Positions | Additive Hammett Constant (Σσ) (Estimated) | Steric Hindrance | Predicted Relative Rate of Hydrolysis |
| 3,5-Dichlorophenylacetate | meta, meta | σ_m + σ_m = 0.37 + 0.37 = 0.74 | Minimal | Highest |
| 3,4-Dichlorophenylacetate | meta, para | σ_m + σ_p = 0.37 + 0.23 = 0.60 | Minimal | High |
| 2,5-Dichlorophenylacetate | ortho, meta | (σ_o) + σ_m ≈ (0.23) + 0.37 = ~0.60 | Moderate | Moderate to High (competing effects) |
| 2,4-Dichlorophenylacetate | ortho, para | (σ_o) + σ_p ≈ (0.23) + 0.23 = ~0.46 | Moderate | Moderate (competing effects) |
| 2,3-Dichlorophenylacetate | ortho, meta | (σ_o) + σ_m ≈ (0.23) + 0.37 = ~0.60 | High | Low to Moderate (steric hindrance likely dominates) |
| 2,6-Dichlorophenylacetate | ortho, ortho | (σ_o) + (σ_o) ≈ (0.23) + (0.23) = ~0.46 | Highest | Lowest (significant steric hindrance) |
Note: The ortho sigma constant (σ_o) is not standardized; it is often approximated by the para value for electronic effects, but the overall effect is complicated by steric factors. The predictions for ortho-substituted isomers are therefore more qualitative.
Analysis of Reactivity Trends:
-
3,5-Dichlorophenylacetate is predicted to be the most reactive isomer. The two meta chlorine atoms exert a strong, additive electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon without causing steric hindrance.
-
2,6-Dichlorophenylacetate is predicted to be the least reactive. Despite the electron-withdrawing nature of the two chlorine atoms, their position ortho to the side chain creates substantial steric hindrance, impeding the approach of the nucleophile.[3][5]
-
The remaining isomers exhibit intermediate reactivity, resulting from a balance between the magnitude of the electronic effect (determined by the substitution pattern) and the degree of steric hindrance from any ortho substituents.
Experimental Protocols
To obtain quantitative data for this comparison, a kinetic analysis of the hydrolysis of each dichlorophenylacetate isomer would be performed.
Experiment: Kinetic Analysis of Alkaline Hydrolysis of Dichlorophenylacetate Isomers
Objective: To determine the second-order rate constants (k) for the alkaline hydrolysis of each dichlorophenylacetate isomer at a constant temperature.
Materials:
-
Methyl or Ethyl esters of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenylacetate
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.05 M)
-
Solvent system (e.g., 50:50 ethanol:water)
-
pH meter or UV-Vis spectrophotometer
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burettes
-
Quenching solution (e.g., standard HCl)
-
Indicator (if using titration)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each dichlorophenylacetate isomer in the chosen solvent system (e.g., 0.01 M in ethanol).
-
Prepare a stock solution of NaOH in the solvent system.
-
-
Kinetic Run (Spectrophotometric Method):
-
Equilibrate separate solutions of the ester and NaOH in the constant temperature water bath (e.g., 25°C).
-
Initiate the reaction by mixing equal volumes of the ester and NaOH solutions in a cuvette.
-
Monitor the reaction by observing the change in absorbance over time at a predetermined wavelength (e.g., the λ_max of the resulting dichlorophenylacetate anion).
-
Record absorbance readings at regular time intervals until the reaction is complete.
-
-
Kinetic Run (Titration Method):
-
Initiate the reaction by mixing the equilibrated ester and NaOH solutions in a reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of standard HCl solution.
-
Back-titrate the excess HCl with the standardized NaOH solution using an appropriate indicator to determine the concentration of unreacted NaOH at that time point.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. If the initial concentrations of the ester and NaOH are equal, the rate law can be expressed as: 1/[A]t = kt + 1/[A]₀.
-
Plot 1/[A]t (where [A] is the concentration of the ester or NaOH) versus time.
-
The plot should be linear, and the slope will be equal to the second-order rate constant, k.
-
Repeat the procedure for each isomer under identical conditions.
-
Visualizations
Diagram 1: Reaction Mechanism
Caption: Base-catalyzed hydrolysis (B_AC2) mechanism for dichlorophenylacetate.
Diagram 2: Experimental Workflow
Caption: Workflow for comparative kinetic analysis of isomer hydrolysis.
References
Comparative Biological Activity of Dichlorophenyl-Containing Compounds: A Case Study on Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 4-thiazolidinone derivatives containing a dichlorophenyl moiety, a key structural feature also present in Methyl 2-(3,4-dichlorophenyl)acetate. The data presented here is based on a study investigating their potential as acetylcholinesterase (AChE) inhibitors for controlling disease-transmitting mosquitoes. This analysis serves as a valuable case study for understanding the structure-activity relationships (SAR) of compounds bearing the dichlorophenyl group.
Data Presentation: Inhibition of Acetylcholinesterase
The following table summarizes the in vitro inhibitory activity of various 4-thiazolidinone derivatives against acetylcholinesterase 1 from Anopheles gambiae (AgAChE1) and human acetylcholinesterase (hAChE). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Phenyl Ring Substitution | Amine Moiety | AgAChE1 IC50 (µM) | hAChE IC50 (µM) |
| 20 | 2-chloro | Tertiary | 53 | >100 |
| 30 | 2,4-dichloro | Tertiary | 117 | >100 |
| 32 | 2-chloro, 4-fluoro | Tertiary | 63 | >100 |
| 34 | 2,3-dichloro | Tertiary | 62 | >100 |
| 41 | 2,4-dichloro | Isopropylamine | 4.2 | >100 |
| 46 | 2,4-dichloro | Cyclopropylamine | 2.3 | >100 |
| 50 | 2,4-dichloro | Methylamine | >30 | 49 |
| 52 | 2,4-dichloro | Methylamine | >30 | >100 |
Data extracted from a study on 4-thiazolidinone inhibitors of acetylcholinesterase.[1][2][3]
Key Observations from the Data:
-
The substitution pattern on the phenyl ring significantly influences the inhibitory activity.
-
Compounds with a 2,4-dichlorophenyl ring (e.g., 41 and 46) demonstrated potent inhibition of AgAChE1.[1][2][3]
-
The nature of the amine moiety is also crucial for activity, with cyclopropylamine (46) and isopropylamine (41) showing higher potency against AgAChE1 compared to methylamine (50 and 52).[1][2][3]
-
Interestingly, the ortho, para dichlorophenyl compound with a pendant methylamine unit (50) was the most active against human AChE in this series.[1][3]
Experimental Protocols
The following are the key experimental methodologies used to determine the biological activity of the 4-thiazolidinone derivatives.
Synthesis of 4-Thiazolidinone Derivatives (General Procedure)
The 4-thiazolidinone scaffold is typically prepared via a multicomponent reaction.[1] An aldehyde, thioglycolic acid, and an amine are refluxed together.[1] Water generated during the reaction is removed using a Dean-Stark trap or molecular sieves.[1] An alternative stepwise synthesis can be employed when the desired amine is not commercially available.[2] This involves an initial multicomponent reaction with an amine containing a terminal alcohol, followed by conversion to a bromide and subsequent SN2 reaction to introduce the desired amine.[2]
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of the compounds against AgAChE1 and hAChE was determined using a colorimetric method. The assay measures the activity of the enzyme by monitoring the hydrolysis of a substrate, acetylthiocholine, which produces a colored product. The rate of color formation is proportional to the enzyme activity. The IC50 values were calculated by measuring the enzyme activity at various concentrations of the inhibitor.
Visualizations
Experimental Workflow for Synthesis of 4-Thiazolidinone Derivatives
The following diagram illustrates the general one-pot synthesis approach for the 4-thiazolidinone scaffold.
Caption: One-pot synthesis of 4-thiazolidinone derivatives.
Logical Relationship in Structure-Activity Relationship (SAR)
The diagram below illustrates the key structural modifications and their impact on the inhibitory activity against AgAChE1.
Caption: Key structural determinants of AgAChE1 inhibitory activity.
References
Spectroscopic Data Validation for the Structural Confirmation of Methyl 2-(3,4-dichlorophenyl)acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis of the spectroscopic data for Methyl 2-(3,4-dichlorophenyl)acetate, alongside key isomers, and outlines the standard experimental protocols for acquiring this data. This information is crucial for validating the structure of the target molecule and differentiating it from potential isomeric impurities.
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive fingerprint of the molecule.
Comparative Spectroscopic Data
To facilitate the validation process, the following tables summarize the expected spectroscopic data for this compound and its common isomers, Methyl 2-(2,4-dichlorophenyl)acetate and Methyl 2-(2,6-dichlorophenyl)acetate. The differentiation between these isomers is critical, as their similar molecular formulas and weights can lead to misidentification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Ar-H Chemical Shifts (ppm) | -CH₂- Chemical Shift (ppm) | -OCH₃ Chemical Shift (ppm) |
| This compound | ~7.4 (d), 7.3 (dd), 7.1 (d) | ~3.6 | ~3.7 |
| Methyl 2-(2,4-dichlorophenyl)acetate | ~7.4 (d), 7.2 (dd), 7.1 (d) | ~3.8 | ~3.7 |
| Methyl 2-(2,6-dichlorophenyl)acetate | ~7.3 (m) | ~4.0 | ~3.7 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | -CH₂- C (ppm) | -OCH₃ C (ppm) |
| This compound | ~171 | ~128-135 | ~40 | ~52 |
| Methyl 2-(2,4-dichlorophenyl)acetate | ~170 | ~127-136 | ~38 | ~52 |
| Methyl 2-(2,6-dichlorophenyl)acetate | ~169 | ~128-137 | ~35 | ~52 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 (strong) |
| C-O (Ester) | 1150 - 1300 (strong) |
| C-Cl (Aromatic) | 1000 - 1100 |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (medium) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 218/220/222 (isotope pattern) | 159/161 (loss of -COOCH₃), 123/125 (loss of -CH₂COOCH₃) |
| Methyl 2-(2,4-dichlorophenyl)acetate | 218/220/222 (isotope pattern) | 159/161 (loss of -COOCH₃), 123/125 (loss of -CH₂COOCH₃) |
| Methyl 2-(2,6-dichlorophenyl)acetate | 218/220/222 (isotope pattern) | 159/161 (loss of -COOCH₃), 123/125 (loss of -CH₂COOCH₃) |
Note: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 isotope pattern with a ratio of approximately 9:6:1.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent upon standardized experimental procedures. Below are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Liquid Sample Analysis:
-
Sample Preparation: For a neat liquid sample, place a small drop of the compound onto one face of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance. The resulting mass spectrum is a plot of relative abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine-containing compounds is a key diagnostic feature.
Visualization of Validation Workflow and Structural Isomers
To further clarify the process of spectroscopic data validation and the structural differences between the isomers, the following diagrams are provided.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Caption: Structural comparison of dichlorophenylacetate isomers.
By carefully acquiring and interpreting the spectroscopic data according to the provided protocols and comparing it with the reference data for known isomers, researchers can confidently validate the structure of this compound. This rigorous approach to structural confirmation is fundamental to the reliability and reproducibility of scientific research in drug discovery and development.
A Comparative Guide to Inter-Laboratory Validation of Analytical Protocols for Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a synthesized comparison of analytical protocols for the quantitative determination of Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of a direct inter-laboratory study for this specific compound, this document collates and compares data from various validated analytical methodologies to serve as a practical guide for researchers and quality control professionals. The aim is to facilitate method selection and highlight critical validation parameters across different analytical techniques, thereby ensuring the reliability and consistency of results between laboratories.[1][2][3][4]
The following sections present a comparative summary of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, reflecting typical variations and performance characteristics that might be observed in an inter-laboratory setting.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of two common analytical techniques for the analysis of this compound, HPLC-UV and GC-MS, are summarized below. These tables consolidate typical validation parameters to offer a comparative overview.[5]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm)[6][7] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40 v/v)[8] | Helium |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min |
| Detection | UV at 275 nm[8] | Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isocratic at 30°C | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min |
| Retention Time | Approx. 5.2 min | Approx. 8.5 min |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Robustness | Acceptable variations in mobile phase composition and flow rate | Acceptable variations in oven temperature ramp and carrier gas flow |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are representative of standard practices in analytical laboratories.[2]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 275 nm.[8]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (1-50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
4. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three different concentration levels.
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having different analysts perform the analysis on different days.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.[9]
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and MS Conditions:
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.1-20 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
4. Validation Procedures:
-
Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC method, adapting for the GC-MS technique.
-
Specificity: The use of MS detection provides high specificity. Confirm the identity of the analyte by comparing its mass spectrum with that of a reference standard.
-
Robustness: Evaluate the effect of slight variations in the oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical validation process and the inter-laboratory comparison.
Caption: A typical workflow for analytical method validation.
Caption: Logical flow of an inter-laboratory method comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. lcms.cz [lcms.cz]
- 4. Technical Report No. 57: Analytical Method Validation and Transfer for Biotechnology Products | PDA [pda.org]
- 5. seejph.com [seejph.com]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
comparative study of different synthetic routes for Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the most common and effective methods, presenting experimental data, detailed protocols, and a comparative analysis to facilitate the selection of the most suitable pathway based on factors such as yield, cost, safety, and scalability.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on several factors, including reaction efficiency, availability of starting materials, and operational simplicity. Below is a summary of the key parameters for the most viable synthetic pathways to this compound.
| Parameter | Route 1: Fischer Esterification | Route 2: From 3,4-Dichlorobenzyl Cyanide | Route 3: From 3,4-Dichlorophenylacetyl Chloride | Route 4: Willgerodt-Kindler Reaction |
| Starting Material | 3,4-Dichlorophenylacetic acid | 3,4-Dichlorobenzyl chloride/bromide | 3,4-Dichlorophenylacetic acid | 3,4-Dichloroacetophenone |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | NaCN, phase-transfer catalyst, H₂O/acid/base, Methanol, H₂SO₄ | Thionyl chloride or Oxalyl chloride, Methanol | Sulfur, Morpholine, NaOH, Methanol, H₂SO₄ |
| Number of Steps | 1 | 3 (Cyanation, Hydrolysis, Esterification) | 2 (Acid chloride formation, Esterification) | 3 (Thioamide formation, Hydrolysis, Esterification) |
| Reported Yield | High (typically >90%) | Moderate to High (overall yield depends on each step) | High (typically >90% for both steps) | Moderate |
| Key Advantages | Simple, high-yielding, uses common reagents. | Utilizes readily available starting materials. | High reactivity, often proceeds under mild conditions. | Useful for converting ketones to carboxylic acid derivatives. |
| Key Disadvantages | Reversible reaction, may require removal of water. | Use of highly toxic cyanide, multi-step process. | Thionyl/Oxalyl chloride are corrosive and moisture-sensitive. | Harsh reaction conditions, potential for side products. |
| Scalability | Excellent | Good, with appropriate safety measures for cyanide handling. | Good | Moderate, can be challenging on a large scale. |
| Green Chemistry | Moderate (use of strong acid) | Poor (use of toxic cyanide and solvents) | Moderate (generation of acidic byproducts) | Poor (use of sulfur and high temperatures) |
Experimental Protocols
Route 1: Fischer Esterification of 3,4-Dichlorophenylacetic acid
This is a direct and efficient one-step method for the synthesis of this compound.
Materials and Reagents:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Dichlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2][3][4]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][2][3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1][2][3]
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Fischer Esterification Workflow
Route 2: From 3,4-Dichlorobenzyl Cyanide
This multi-step route involves the formation of a nitrile intermediate, followed by hydrolysis and esterification.
Part A: Synthesis of 3,4-Dichlorobenzyl Cyanide
Materials and Reagents:
-
3,4-Dichlorobenzyl chloride or bromide
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Solvent (e.g., Ethanol/water mixture, or aprotic polar solvent)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1-1.5 equivalents) in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Add a catalytic amount of a phase-transfer catalyst like TBAB.
-
To this solution, add 3,4-Dichlorobenzyl chloride or bromide (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated to yield crude 3,4-Dichlorobenzyl Cyanide, which can be purified by distillation or recrystallization.[5]
Part B: Hydrolysis of 3,4-Dichlorobenzyl Cyanide to 3,4-Dichlorophenylacetic Acid
Materials and Reagents:
-
3,4-Dichlorobenzyl Cyanide
-
Strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH)
-
Water
Procedure (Acid-catalyzed hydrolysis):
-
To the crude 3,4-Dichlorobenzyl Cyanide, add an aqueous solution of a strong acid (e.g., 50% H₂SO₄).[6]
-
Heat the mixture to reflux for several hours. The hydrolysis progress can be monitored by the evolution of ammonia (if starting from amide intermediate) or by TLC.[6][7]
-
Upon completion, cool the reaction mixture and pour it onto ice. The 3,4-Dichlorophenylacetic acid will precipitate.[7]
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[7]
Part C: Esterification of 3,4-Dichlorophenylacetic Acid Follow the procedure detailed in Route 1 .
Workflow Diagram:
Caption: Synthesis from Benzyl Cyanide
Route 3: From 3,4-Dichlorophenylacetyl Chloride
This two-step route involves the activation of the carboxylic acid to the more reactive acid chloride.
Part A: Synthesis of 3,4-Dichlorophenylacetyl Chloride
Materials and Reagents:
-
3,4-Dichlorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend or dissolve 3,4-Dichlorophenylacetic acid (1 equivalent) in an anhydrous solvent.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.[8]
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture and remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. The resulting crude 3,4-Dichlorophenylacetyl chloride is often used directly in the next step.
Part B: Esterification of 3,4-Dichlorophenylacetyl Chloride
Materials and Reagents:
-
3,4-Dichlorophenylacetyl Chloride
-
Anhydrous Methanol
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine) (optional, to scavenge HCl)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the crude 3,4-Dichlorophenylacetyl chloride in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous methanol (1.1-1.5 equivalents). If a base is used, it can be added prior to or concurrently with the methanol.
-
Allow the reaction to stir at room temperature for a few hours.
-
The work-up typically involves washing the reaction mixture with water, dilute acid (if a base was used), and brine.
-
The organic layer is then dried and concentrated to afford the desired ester. Purification can be achieved by distillation or chromatography.
Workflow Diagram:
Caption: Synthesis from Acid Chloride
Concluding Remarks
For the laboratory-scale synthesis of this compound, the Fischer esterification of 3,4-Dichlorophenylacetic acid (Route 1) is often the most straightforward and high-yielding method, provided the starting carboxylic acid is readily available. For larger-scale industrial production, the choice of route will heavily depend on the cost and availability of starting materials, as well as safety and environmental considerations. The route starting from 3,4-Dichlorobenzyl chloride (Route 2) is a strong contender in this regard, despite the use of cyanide, as the starting materials are often more economical. The acid chloride route (Route 3) offers a highly efficient conversion but involves an extra step and the use of corrosive reagents. The Willgerodt-Kindler reaction (Route 4) represents a more specialized approach and is generally less preferred for this specific target unless 3,4-dichloroacetophenone is a significantly cheaper and more accessible starting material. Researchers and production chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
evaluation of greener and more sustainable alternatives for Methyl 2-(3,4-dichlorophenyl)acetate synthesis
A Comparative Guide to Greener and More Sustainable Synthesis of Methyl 2-(3,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of traditional versus greener synthetic routes for this compound, a key intermediate in the synthesis of the antidepressant sertraline. The following sections detail experimental protocols, present comparative data, and visualize the synthetic workflows to aid in the selection of more sustainable chemical processes.
Introduction
The pharmaceutical industry is increasingly focused on integrating green chemistry principles to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound offers a clear case for evaluating and adopting greener alternatives to traditional chemical methods. This guide compares the classical Fischer-Speier esterification with several more sustainable approaches, providing the necessary data for an informed assessment.
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data for four distinct methods for the synthesis of this compound from 3,4-dichlorophenylacetic acid and methanol. The data for the greener alternatives are based on representative yields for similar aromatic carboxylic acids due to the limited availability of direct comparative studies for this specific substrate.
| Parameter | Traditional Method: Fischer Esterification | Greener Alternative 1: Solid Acid Catalyst | Greener Alternative 2: Ionic Liquid Catalyst | Greener Alternative 3: Steglich Esterification |
| Catalyst | Concentrated Sulfuric Acid | Dowex 50WX8 (Sulfonated Resin) | [HMIM]HSO₄ (Ionic Liquid) | Dicyclohexylcarbodiimide (DCC) & DMAP |
| Solvent | Methanol (in excess) | Methanol | Methanol | Dichloromethane (DCM) |
| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 80 | Room Temperature |
| Reaction Time (h) | 12 - 24 | 8 - 16 | 2 - 6 | 4 - 8 |
| Yield (%) | ~90 | ~85-95 | ~90-95 | ~88-95 |
| Catalyst Reusability | No | Yes | Yes | No |
| Waste Products | Sulfuric acid, neutralization salts | Minimal, requires solvent washing | Minimal, requires solvent washing | Dicyclohexylurea (DCU) |
| Safety Concerns | Corrosive acid, hazardous waste | Flammable solvent | Flammable solvent | DCC is a sensitizer, chlorinated solvent |
| Green Chemistry Principles | Poor: Hazardous catalyst, waste generation | Good: Recyclable catalyst, reduced waste | Good: Recyclable catalyst, often high efficiency | Moderate: Mild conditions but uses hazardous reagents and solvent |
Experimental Protocols
Traditional Method: Fischer-Speier Esterification
This method represents the classical approach to ester synthesis, characterized by the use of a strong mineral acid as a catalyst.
Methodology:
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Greener Alternative 1: Solid Acid Catalyst
The use of a solid acid catalyst like a sulfonated resin (e.g., Dowex) offers a greener alternative by simplifying catalyst removal and enabling its reuse.[1][2][3]
Methodology:
-
In a round-bottom flask, combine 3,4-dichlorophenylacetic acid (1.0 eq), methanol (5-10 eq), and Dowex 50WX8 resin (10-20% by weight of the carboxylic acid).
-
Heat the mixture to reflux (approximately 65 °C) with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the catalyst by simple filtration and wash it with fresh methanol for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product. Further purification may be performed if necessary.
Greener Alternative 2: Ionic Liquid Catalyst
Ionic liquids (ILs) can act as both catalyst and solvent, often leading to high yields and easy product separation.[4]
Methodology:
-
Combine 3,4-dichlorophenylacetic acid (1.0 eq) and methanol (3-5 eq) in the presence of a catalytic amount of an acidic ionic liquid such as 1-H-3-methylimidazolium hydrogen sulfate ([HMIM]HSO₄) (10-15 mol%).
-
Heat the mixture at 80 °C for 2-6 hours with stirring.
-
After the reaction is complete, cool the mixture. The product can often be separated by extraction with a non-polar solvent, leaving the ionic liquid behind for reuse.
-
Remove the extraction solvent under reduced pressure to yield the final product.
Greener Alternative 3: Steglich Esterification
This method allows for esterification under mild, room temperature conditions, which is beneficial for sensitive substrates. However, it involves the use of a coupling agent and a chlorinated solvent.[5][6][7]
Methodology:
-
Dissolve 3,4-dichlorophenylacetic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Visualizations
General Workflow for Evaluation of Chemical Synthesis
The following diagram illustrates a generalized workflow for the evaluation of a chemical synthesis, from the selection of starting materials to the final assessment of the process's greenness.
Caption: General workflow for chemical synthesis evaluation.
Progression from Traditional to Greener Synthesis
This diagram illustrates the logical progression from a traditional, less sustainable synthesis to a greener alternative, highlighting the key improvements.
Caption: Progression to greener synthesis methods.
Conclusion
The synthesis of this compound can be accomplished through various methods, with greener alternatives offering significant advantages over the traditional Fischer esterification. The use of solid acid catalysts and ionic liquids, in particular, aligns well with the principles of green chemistry by promoting catalyst recyclability, reducing waste, and often proceeding under milder conditions with high efficiency. While Steglich esterification provides a mild reaction pathway, its reliance on hazardous reagents and solvents makes it a less ideal green alternative. The choice of synthesis method will ultimately depend on a balance of factors including yield, cost, safety, and environmental impact. This guide provides the foundational data and protocols to support the transition towards more sustainable practices in pharmaceutical manufacturing.
References
- 1. technoarete.org [technoarete.org]
- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Steglich Esterification [organic-chemistry.org]
comparative stability analysis of Methyl 2-(3,4-dichlorophenyl)acetate against other phenylacetate esters
A Comparative Stability Analysis of Methyl 2-(3,4-dichlorophenyl)acetate and Other Phenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of this compound against other structurally related phenylacetate esters. Due to a lack of direct comparative studies in published literature, this analysis combines available quantitative data for individual compounds with predictions based on established principles of chemical stability. The primary focus is on stability under forced degradation conditions, which are essential for identifying potential degradation products and establishing the intrinsic stability of pharmaceutical molecules.
Introduction to Phenylacetate Ester Stability
Phenylacetate esters are a class of organic compounds with applications in the fragrance, flavor, and pharmaceutical industries. For pharmaceutical applications, understanding the chemical stability of a drug substance is critical as it can impact safety, efficacy, and shelf-life. Forced degradation studies, which expose the compound to stress conditions such as hydrolysis, oxidation, heat, and light, are a regulatory requirement and a crucial part of drug development.[1][2] These studies help to elucidate degradation pathways and validate stability-indicating analytical methods.[3][4]
The stability of a phenylacetate ester is influenced by the substituents on both the phenyl ring and the alcohol moiety. Electron-withdrawing groups, such as chlorine atoms on the phenyl ring, can affect the electrophilicity of the carbonyl carbon and the stability of the leaving group during hydrolysis. The nature of the alcohol portion of the ester (e.g., methyl, ethyl, benzyl) can also influence stability through steric and electronic effects.
Comparative Stability Data
The following table summarizes the expected and reported stability of this compound in comparison to other phenylacetate esters under various stress conditions. It is important to note that the data for the dichlorinated compounds are largely inferred from chemical principles due to the absence of direct comparative experimental data in the literature. The stability of Methyl Phenylacetate is included as a baseline.
| Compound | Structure | Hydrolytic Stability (Acidic/Basic) | Oxidative Stability | Thermal Stability | Photolytic Stability |
| This compound | Expected to be more susceptible to base-catalyzed hydrolysis than non-chlorinated analogues due to the electron-withdrawing effect of the chlorine atoms. | The chlorinated phenyl ring may exhibit some resistance to oxidation, but the benzylic position is a potential site of oxidation. | Expected to be relatively stable, with decomposition occurring at high temperatures. | The presence of chlorine atoms may increase susceptibility to photodegradation. | |
| Methyl 2-(2,4-dichlorophenyl)acetate | Similar to the 3,4-dichloro isomer, expected to be susceptible to base-catalyzed hydrolysis. The ortho-chloro group may introduce steric effects. | Similar to the 3,4-dichloro isomer. | Expected to be relatively stable. | Similar to the 3,4-dichloro isomer. | |
| Methyl Phenylacetate | A base-catalyzed second-order hydrolysis rate constant of 2.1 x 10⁻¹ L/mole-sec has been estimated, corresponding to a half-life of 37 days at pH 8.[5] Stable under neutral conditions but hydrolyzes in alkaline soils and waters.[5] | The benzylic carbon is susceptible to oxidation. | Decomposes upon heating, emitting acrid smoke and irritating fumes.[5] | May undergo decomposition on photolysis in methanol. | |
| Ethyl Phenylacetate | Expected to have slightly slower hydrolysis rates than methyl phenylacetate due to increased steric hindrance from the ethyl group. | Similar to methyl phenylacetate, with the benzylic position being susceptible to oxidation. | Expected to have a slightly higher boiling point and similar thermal stability to methyl phenylacetate. | Expected to have similar photolytic stability to methyl phenylacetate. | |
| Benzyl Phenylacetate | The larger benzyl group may provide more steric hindrance, potentially slowing hydrolysis compared to methyl or ethyl esters. | Both the benzylic position of the phenylacetic acid moiety and the benzylic position of the benzyl alcohol moiety are susceptible to oxidation. | Expected to have a higher boiling point and potentially different thermal degradation pathways due to the presence of the benzyl group. | The presence of two aromatic rings may increase light absorption and potential for photodegradation. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to generate comparative stability data for phenylacetate esters. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[1][6]
General Sample Preparation
A stock solution of each phenylacetate ester is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6] This stock solution is then used for the individual stress studies.
Hydrolytic Degradation
-
Acidic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. The mixture is then heated at 80°C for 24 hours. After the specified time, the solution is cooled to room temperature and neutralized with an appropriate volume of 0.1 N NaOH. The final volume is adjusted with the mobile phase of the analytical method.
-
Basic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. The mixture is kept at room temperature for 8 hours. After the specified time, the solution is neutralized with an appropriate volume of 0.1 N HCl. The final volume is adjusted with the mobile phase.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light. The final volume is then adjusted with the mobile phase.
Thermal Degradation
The solid ester is placed in a thermostable container and exposed to a temperature of 105°C for 48 hours in a hot air oven. After exposure, a sample is prepared by dissolving the solid in a suitable solvent to achieve a known concentration.
Photolytic Degradation
A solution of the ester (approximately 1 mg/mL) is exposed to a UV light source (254 nm) and a visible light source for a specified duration, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.
Analytical Method
The analysis of the stressed samples is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a suitable wavelength (e.g., 220 nm).
-
Quantification : The percentage of degradation is calculated by comparing the peak area of the active substance in the stressed sample to that of an unstressed control sample.
Visualizations
Experimental Workflow for Comparative Stability Analysis
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
sourcing and comparison of Methyl 2-(3,4-dichlorophenyl)acetate reference standards for analytical testing
For researchers, scientists, and professionals in drug development, the quality of analytical reference standards is paramount. This guide provides a comparative overview of commercially available Methyl 2-(3,4-dichlorophenyl)acetate (CAS No. 6725-44-6) reference standards, details the critical analytical tests for their qualification, and offers a logical workflow for their selection and use.
This compound is a key chemical intermediate, and its purity and identity are crucial for accurate analytical testing. Sourcing a reliable reference standard is a critical first step in any research or development pipeline involving this compound. This guide aims to equip you with the necessary information to make an informed decision when procuring this reference standard.
Comparison of Supplier Specifications
A thorough comparison of reference standards from various suppliers is essential. While a complete Certificate of Analysis (CoA) is the gold standard for qualification, publicly available data can provide an initial screening. The following table summarizes the available information for this compound from several suppliers.
| Parameter | ChemScene | Orgasynth | BLD Pharm | Parchem |
| CAS Number | 6725-44-6 | 6725-44-6 | 6725-44-6 | 6725-44-6 |
| Purity (by HPLC) | 99.77%[1] | 98%[2] | Data not publicly available | Data not publicly available |
| Identity (¹H NMR) | Consistent with structure[1] | Data not publicly available | Data not publicly available | Data not publicly available |
| Water Content (Karl Fischer) | 0.04%[1] | Data not publicly available | Data not publicly available | Data not publicly available |
| Appearance | White to off-white (Solid)[1] | Liquid | Data not publicly available | Data not publicly available |
Note: The data for ChemScene is taken from a publicly available Certificate of Analysis. For other suppliers, the information is based on their website descriptions, and a complete CoA should be requested for a full evaluation.
The Analytical Workflow for Reference Standard Qualification
The qualification of a chemical reference standard is a multi-step process involving a battery of analytical tests to confirm its identity, purity, and potency. The following diagram illustrates a typical workflow.
Interrelation of Key Analytical Tests
The identity, purity, and strength of a reference standard are established through a combination of orthogonal analytical techniques. The following diagram shows the relationship between these tests and the information they provide.
Experimental Protocols
Detailed below are the standard methodologies for the key analytical tests cited in this guide.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates the main component from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of the main peak relative to the total area of all peaks provides the purity, while comparison to a primary reference standard can determine the assay.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject the sample solution and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
-
Principle: MS ionizes the molecule and measures its mass-to-charge ratio, providing a highly specific molecular weight that can confirm the identity of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular ion should correspond to the theoretical molecular weight of this compound (C₉H₈Cl₂O₂), which is approximately 218.00 g/mol .
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for confirming the identity and structure of organic compounds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the reference standard in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the proton signals should be consistent with the known structure of this compound.
Conclusion
The selection of a high-quality reference standard is a foundational element of robust analytical science. While this guide provides a starting point for comparing suppliers of this compound, it is imperative that researchers request and critically evaluate a comprehensive Certificate of Analysis for any potential candidate. By understanding the analytical techniques used to qualify these standards and implementing a rigorous internal verification process, scientists can ensure the accuracy and reliability of their experimental results.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(3,4-dichlorophenyl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(3,4-dichlorophenyl)acetate (CAS No. 6725-44-6), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in safe handling and disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In the event of exposure, immediate first aid is crucial.[1]
| Exposure Route | First Aid Measures |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[1] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required PPE:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines. As a halogenated organic compound, it requires specific disposal procedures.[3][4]
1. Waste Segregation:
-
Crucially, do not dispose of this compound down the drain. [3]
-
This compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4] This segregation is vital as halogenated compounds require specialized disposal methods, such as high-temperature incineration.[5]
2. Container Management:
-
Use a compatible, leak-proof container for waste collection. The container must be kept tightly closed when not in use.[1][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
3. Disposal Procedure:
-
For small quantities, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated halogenated waste container.
-
For larger quantities, directly transfer the liquid into the designated "Halogenated Organic Waste" container using a funnel to avoid spills. All transfers should be performed within a chemical fume hood.[4]
4. Final Disposal:
-
The collected waste must be disposed of through an approved waste disposal plant.[1][6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
